LASSBio-1911
Description
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.356 |
IUPAC Name |
(E)-4-((2-(4-(Dimethylamino)benzoyl)hydrazineylidene)methyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C17H18N4O3/c1-21(2)15-9-7-13(8-10-15)16(22)19-18-11-12-3-5-14(6-4-12)17(23)20-24/h3-11,24H,1-2H3,(H,19,22)(H,20,23)/b18-11+ |
InChI Key |
HHDICTUTXIOTBC-WOJGMQOQSA-N |
SMILES |
O=C(NO)C1=CC=C(/C=N/NC(C2=CC=C(N(C)C)C=C2)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LASSBio-1911 |
Origin of Product |
United States |
Foundational & Exploratory
LASSBio-1911: A Novel Histone Deacetylase Inhibitor Modulating Astrocyte Reactivity and Neuroinflammation
An In-depth Technical Guide on the Mechanism of Action in Astrocytes
This technical guide provides a comprehensive overview of the mechanism of action of LASSBio-1911, a novel histone deacetylase (HDAC) inhibitor, with a specific focus on its effects on astrocytes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HDAC inhibitors for neurodegenerative diseases.
Core Mechanism of Action: Rebalancing Astrocyte Phenotypes
This compound functions as a histone deacetylase inhibitor, which modulates gene expression by altering chromatin structure.[1][2] In the context of neuroinflammation, particularly in models of Alzheimer's disease, this compound has been shown to shift astrocytes from a pro-inflammatory, neurotoxic "A1" phenotype to a neuroprotective "A2" phenotype.[3] This phenotypic switch is crucial for mitigating the detrimental effects of neuroinflammation and promoting a healthier microenvironment for neuronal survival and function.[1][2]
The primary mechanism involves the inhibition of HDACs, leading to increased histone acetylation. This epigenetic modification results in a more relaxed chromatin structure, allowing for the transcription of genes associated with neuroprotection and the suppression of pro-inflammatory gene expression.[4] this compound has been specifically noted to be a selective inhibitor of HDAC6 and HDAC8.[4] By promoting the A2 astrocyte phenotype, this compound enhances the synaptogenic properties of astrocytes and reduces the release of inflammatory cytokines.[3]
Signaling Pathways in Astrocyte Polarization
The polarization of astrocytes into A1 or A2 phenotypes is governed by complex signaling pathways. The pro-inflammatory A1 phenotype is largely driven by the activation of the NF-κB signaling pathway.[5][6] Conversely, the JAK/STAT3 signaling pathway is instrumental in promoting the A2 neuroprotective phenotype.[5][6] this compound, through its HDAC inhibitory activity, is believed to influence these pathways to favor the A2 state.
Quantitative Data Summary
The effects of this compound on astrocyte reactivity have been quantified in mouse models of Alzheimer's disease induced by amyloid-β oligomers (AβO). The following tables summarize the key findings.
Table 1: Effect of this compound on Astrocyte Reactivity Markers in the Hippocampus.
| Marker | Treatment Group | Outcome | Reference |
| C3/GFAP Colocalization Rate | This compound | Decreased | [1] |
| S100a10/GFAP Colocalization Rate | This compound | Increased | [1] |
Table 2: FACS Profile Quantification of Hippocampal Astrocytes.
| Cell Population | Treatment Group | Outcome | Reference |
| GFAP/C3+ Cells | This compound | Decreased | [1] |
| GFAP/S100a10+ Cells | This compound | Increased | [1] |
Note: C3 is a marker for the A1 neurotoxic phenotype, while S100a10 is a marker for the A2 neuroprotective phenotype. GFAP is a general marker for astrocytes.[7][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound on astrocytes.
GFAP Immunostaining in Mouse Hippocampus
This protocol outlines the steps for immunohistochemical staining of Glial Fibrillary Acidic Protein (GFAP) in mouse brain tissue.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
0.1% Triton X-100 in PBS
-
10% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-GFAP (e.g., mouse monoclonal)
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
Mounting medium with DAPI
Procedure:
-
Fixation: Perfuse mice with 4% PFA and post-fix the brain in the same solution overnight at 4°C.
-
Sectioning: Cryoprotect the brain in 30% sucrose in PBS, then section the hippocampus at 30-40 µm using a cryostat.
-
Permeabilization: Wash sections three times in PBS for 5 minutes each. Incubate in 0.1% Triton X-100 for 30 minutes.
-
Blocking: Wash sections three times in PBS. Block with 10% BSA in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-GFAP antibody (diluted in blocking buffer) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash sections three times in PBS. Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[1]
-
Mounting: Wash sections three times in PBS. Mount sections on slides using mounting medium with DAPI.
-
Imaging: Visualize staining using a confocal or fluorescence microscope.
FACS Analysis of Astrocytes from Mouse Brain
This protocol describes the isolation and preparation of astrocytes from mouse brain tissue for analysis by Fluorescence-Activated Cell Sorting (FACS).
Materials:
-
Adult Brain Dissociation Kit
-
Debris Removal Solution
-
Red Blood Cell Removal Solution
-
Anti-ACSA-2 MicroBead Kit
-
Fluorescently labeled antibodies against GFAP, C3, and S100a10
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Tissue Dissociation: Dissociate adult mouse brain tissue into a single-cell suspension using an enzymatic and mechanical dissociation kit.[2]
-
Debris and Red Blood Cell Removal: Remove myelin and cellular debris using a debris removal solution. Lyse red blood cells with a removal solution.[2]
-
Astrocyte Enrichment: Isolate astrocytes from the single-cell suspension using magnetic-activated cell sorting (MACS) with Anti-ACSA-2 MicroBeads.[2]
-
Cell Staining: Resuspend the enriched astrocytes in FACS buffer. Stain the cells with fluorescently labeled antibodies against GFAP, C3, and S100a10 for 30 minutes on ice in the dark.
-
FACS Analysis: Wash the cells with FACS buffer. Analyze the stained cells using a flow cytometer to quantify the populations of GFAP/C3+ and GFAP/S100a10+ cells.
Conclusion
This compound demonstrates significant therapeutic potential for neurodegenerative diseases by targeting astrocyte-mediated neuroinflammation. Its ability to act as an HDAC inhibitor and promote a shift from a neurotoxic A1 to a neuroprotective A2 astrocyte phenotype underscores the importance of epigenetic modulation in treating complex neurological disorders. The data presented in this guide highlight the efficacy of this compound in preclinical models and provide a foundation for further research and development. The detailed experimental protocols offer a framework for replicating and expanding upon these findings.
References
- 1. MAP-2 & GFAP Staining Protocol [protocols.io]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases | MDPI [mdpi.com]
- 4. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astrocytes: a double-edged sword in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
LASSBio-1911: A Technical Overview of a Novel HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1911, a novel N-acylhydrazone derivative, has emerged as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, with a focus on its mechanism of action, and its therapeutic potential in neurodegenerative diseases and oncology. Preclinical studies have demonstrated its ability to modulate astrocyte activity in models of Alzheimer's disease and to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. This document consolidates available quantitative data, outlines key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.
Introduction
This compound is a synthetic small molecule developed by the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro.[1][2] It belongs to the class of N-acylhydrazone derivatives and has been identified as a selective inhibitor of HDAC6.[2] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics, by deacetylating non-histone proteins such as α-tubulin. The dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target. This compound has shown promise in preclinical models of both Alzheimer's disease and hepatocellular carcinoma, highlighting its potential as a versatile therapeutic agent.[2][3]
Mechanism of Action: HDAC6 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the enzymatic activity of HDAC6.[2] This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin. The acetylation of α-tubulin is a key post-translational modification that influences the stability and function of microtubules.
In the context of Alzheimer's disease , the inhibition of HDAC6 by this compound is proposed to restore microtubule-dependent axonal transport, which is often impaired in neurodegenerative conditions. Furthermore, this compound has been shown to modulate the reactivity of astrocytes, a type of glial cell implicated in the neuroinflammatory processes of Alzheimer's disease. By promoting a shift from a pro-inflammatory to a neuroprotective astrocyte phenotype, this compound may help to mitigate neuroinflammation and its detrimental effects on neuronal function and survival.[3][4]
In hepatocellular carcinoma (HCC) , selective HDAC6 inhibition by this compound leads to cell cycle arrest and a reduction in cell proliferation.[2] This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), accumulation of cyclin B1 (CCNB1), and sustained phosphorylation of ERK1.[2] These events collectively disrupt mitotic spindle formation, leading to DNA damage and subsequent senescence or apoptosis in cancer cells, while exhibiting minimal effects on normal cells.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HT-144 | Malignant Melanoma | MTS Assay (48 hrs) | IC50 | 21.18 µM | [5] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | IC50 | Data reported but specific value not found in search results | [5] |
Table 2: In Vivo Effects of this compound in an Alzheimer's Disease Mouse Model
| Parameter | Tissue | Effect | Magnitude of Change | Treatment Details | Reference |
| HDAC Activity | Hippocampus | Decrease | 32% | Not specified | [6] |
| Acetylated Histone H3 Levels | Hippocampus | Increase | 58.5% | Not specified | [6] |
Note: Further quantitative data from in vivo studies, such as results from the Novel Object Recognition test and tumor growth inhibition in HCC xenograft models, have been reported qualitatively but specific numerical data were not available in the search results.
Key Experimental Protocols
The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound. Disclaimer: These are generalized protocols based on the techniques mentioned in the cited literature. For exact, detailed protocols, please refer to the primary research articles.
Western Blotting for Acetylated α-Tubulin
This protocol is used to determine the effect of this compound on the acetylation of its direct substrate, α-tubulin.
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Cell Cycle Analysis by Flow Cytometry
This method is employed to assess the effect of this compound on the cell cycle distribution of cancer cells.[7][8]
-
Cell Treatment and Harvesting: Treat hepatocellular carcinoma cells with this compound or vehicle for the desired time. Harvest cells by trypsinization.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of target genes, such as CDKN1A, in response to this compound treatment.
-
RNA Extraction: Treat cells as desired and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (CDKN1A) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways affected by this compound and the general workflow of key experiments.
Caption: Proposed mechanism of this compound via HDAC6 inhibition.
Caption: this compound's proposed signaling in hepatocellular carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of HDAC6 by N-acylhydrazone derivative reduces the proliferation and induces senescence in carcinoma hepatocellular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | HDAC6抑制剂 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
LASSBio-1911: A Novel Neuroprotective Agent Targeting Astrocyte-Mediated Pathologies in Alzheimer's Disease
An In-depth Technical Guide
Introduction
LASSBio-1911 is a novel synthetic molecule emerging as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease (AD). It functions as a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in the pathophysiology of AD. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, focusing on its mechanism of action, quantitative effects on neuroprotection, and the experimental protocols used to elucidate its function. The primary neuroprotective role of this compound appears to be mediated through the modulation of astrocyte function, shifting these glial cells from a detrimental pro-inflammatory state to a supportive, neuroprotective phenotype.
Mechanism of Action: Targeting HDAC6 in Astrocytes
This compound is a potent and selective inhibitor of HDAC6. In the context of Alzheimer's disease, amyloid-beta (Aβ) oligomers can induce an increase in HDAC activity within astrocytes. This leads to a decrease in histone acetylation and a shift in astrocyte phenotype towards a reactive, pro-inflammatory state that is detrimental to neuronal health.
By inhibiting HDAC6, this compound prevents the deacetylation of histones and other protein targets. This action helps to restore a healthy epigenetic balance within astrocytes, leading to a cascade of beneficial downstream effects. A key part of this mechanism involves the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. The inhibition of HDAC6 by this compound leads to a reduction in the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory cytokines and promotes a neuroprotective astrocyte phenotype. This shift is characterized by an increased expression of beneficial factors, such as S100a10.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in both in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Effects of this compound on Astrocyte Function and Synaptic Integrity
| Parameter | Model System | Treatment | Result |
| Acetylated Histone Levels | Primary astrocytes treated with Aβ oligomers | Aβ oligomers | 36% decrease compared to control[1] |
| Synaptogenic Potential | Conditioned medium from this compound-treated astrocytes applied to neurons | This compound conditioned medium | Two-fold increase in synaptogenic potential[1] |
| Synaptic Protein Colocalization | Hippocampal neuronal cultures | This compound | 30% increase in colocalized synaptic puncta[1] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Alzheimer's Disease
| Parameter | Animal Model | This compound Dosage | Outcome |
| Memory Function | Swiss adult mice with Aβ oligomer-induced cognitive deficits | 50 mg/kg, once daily for 7-10 days | Rescue of memory deficits in Novel Object Recognition and step-down inhibitory avoidance tests[2] |
| Synaptic Protein Colocalization | Hippocampal sections from Aβ oligomer-treated mice | 50 mg/kg, once daily for 7-10 days | 77% increase in colocalized synaptic puncta[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Primary Astrocyte Culture
Primary astrocyte cultures are established from the cerebral cortices of neonatal mice.
-
Tissue Dissociation: Cortical tissue is dissected and mechanically dissociated.
-
Cell Plating: Dissociated cells are plated onto poly-L-lysine coated flasks.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Purification: After reaching confluence (typically 7-10 days), cultures are shaken to remove microglia and oligodendrocytes, resulting in a highly enriched astrocyte population.
Amyloid-Beta (Aβ) Oligomer Preparation and Treatment
Synthetic Aβ1-42 peptides are prepared to form oligomeric species known to be neurotoxic.
-
Peptide Solubilization: Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and then lyophilized.
-
Oligomerization: The resulting peptide film is resuspended in dimethyl sulfoxide (DMSO) and then diluted in phosphate-buffered saline (PBS) to the desired concentration and incubated to allow for oligomer formation.
-
Treatment: Cultured astrocytes or neurons are treated with a final concentration of 500 nM Aβ oligomers for 24 hours to induce a pathological phenotype.
This compound Treatment
-
In Vitro: this compound is dissolved in DMSO and added to the cell culture medium at a final concentration of 1 µM for 24 hours.
-
In Vivo: Swiss adult mice receive a daily intraperitoneal injection of this compound at a dosage of 50 mg/kg for a period of 7 to 10 days.[2]
Behavioral Testing in Mouse Models
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory.
-
Habituation: Mice are allowed to explore an empty arena.
-
Training: Mice are placed in the arena with two identical objects.
-
Testing: One of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. A higher discrimination index (more time with the novel object) indicates better memory.
-
-
Step-Down Inhibitory Avoidance Test: This task evaluates aversive memory.
-
Training: A mouse is placed on a platform and receives a mild foot shock upon stepping down onto a grid floor.
-
Testing: 24 hours later, the mouse is returned to the platform, and the latency to step down is measured. A longer latency indicates better memory of the aversive experience.
-
Immunofluorescence Staining
-
Cell/Tissue Fixation: Cells or brain sections are fixed with 4% paraformaldehyde.
-
Permeabilization and Blocking: Samples are permeabilized with Triton X-100 and blocked with bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Samples are incubated with primary antibodies against specific markers (e.g., GFAP for astrocytes, synaptophysin and PSD-95 for synapses).
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used for detection.
-
Imaging: Images are acquired using a confocal microscope.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA.
-
qPCR Reaction: qPCR is performed using specific primers for genes of interest (e.g., inflammatory cytokines, neurotrophic factors) and a SYBR Green master mix.
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene and quantified using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
References
The Emergence of LASSBio-1911: A Novel Neuroprotective Agent Targeting Astrocytic Dysfunction in Alzheimer's Disease
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and preclinical evaluation of LASSBio-1911, a novel N-acylhydrazone derivative with potent and selective histone deacetylase 6 (HDAC6) inhibitory activity. Developed by researchers at the Federal University of Rio de Janeiro (UFRJ), Brazil, this compound has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). This document details the compound's mechanism of action, focusing on its ability to modulate astrocyte reactivity and promote a neuroprotective phenotype. We present a summary of key quantitative data from preclinical studies, outline the experimental protocols employed, and provide visual representations of the relevant signaling pathways and experimental workflows.
Discovery and Origin
This compound is a synthetic small molecule belonging to the N-acylhydrazone class of compounds. It was designed and synthesized by the research group of the late Professor Carlos Alberto Manssour Fraga at the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro (UFRJ), Brazil.[1][2] Initially investigated within a class of antitumor agents, this compound was identified as a promising candidate for neurodegenerative diseases due to its neuroprotective properties.[1][2]
The development of this compound was a result of a targeted drug discovery program aimed at identifying novel HDAC inhibitors. Subsequent research, spearheaded by neuroscientist Flávia Gomes and her team at UFRJ's Institute of Biomedical Sciences, elucidated its potential in the context of Alzheimer's disease.[1][2] Their seminal work, published in the British Journal of Pharmacology, established this compound as a modulator of astrocyte function with therapeutic potential in AD models.[1][3]
Chemical Identity:
-
Compound Name: this compound
-
Chemical Class: N-acylhydrazone derivative
-
Therapeutic Class: Histone Deacetylase (HDAC) inhibitor, selective for HDAC6
Mechanism of Action: Targeting Astrocytes in Alzheimer's Disease
The primary mechanism of action of this compound is the selective inhibition of histone deacetylase 6 (HDAC6). In the context of Alzheimer's disease, this activity has a profound impact on astrocytes, which are increasingly recognized as key players in the disease's pathology.
In AD, astrocytes can adopt a reactive, neurotoxic phenotype known as A1 astrocytes. These A1 astrocytes are induced by neuroinflammatory signals and contribute to neuronal death and synapse loss. Conversely, A2 astrocytes are considered neuroprotective, promoting neuronal survival and repair.
This compound has been shown to induce a phenotypic shift in astrocytes from the detrimental A1 state to the beneficial A2 state.[4] This modulation of astrocyte reactivity is a cornerstone of its neuroprotective effects. By inhibiting HDAC6, this compound is believed to alter gene expression in astrocytes, leading to:
-
Reduced production of pro-inflammatory mediators. [4]
-
Increased expression of neuroprotective factors. [4]
-
Enhanced synaptogenic potential of astrocytes. [5]
This targeted action on astrocytes distinguishes this compound from many other AD drug candidates that primarily focus on neuronal targets.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Neurotoxicity Profile of this compound
| Cell Type | Concentration | Duration | Viability Assay | Result |
| Astrocytes | 1 µM | 24 hours | Not specified | No significant toxicity observed[2] |
| Neurons | 1 µM | 24 hours | Not specified | No significant toxicity observed[2] |
Table 2: Effect of this compound on HDAC Activity and Histone Acetylation in Mouse Hippocampus
| Treatment | HDAC Activity | Acetylated Histone H3 Levels |
| Vehicle | Baseline | Baseline |
| This compound | 32% decrease vs. vehicle[5] | 58.5% increase vs. vehicle[5] |
| AβO | Increased vs. vehicle | Decreased vs. vehicle |
| AβO + this compound | Rescued to near-vehicle levels | Rescued to near-vehicle levels |
Table 3: Effect of this compound on Astrocyte Reactivity Markers in AβO-injected Mice
| Marker | AβO Treatment | AβO + this compound Treatment |
| C3 (A1 marker) | Increased expression | Reduced expression[1] |
| S100A10 (A2 marker) | Decreased expression | Increased expression[1] |
Table 4: Behavioral Outcomes in an Alzheimer's Disease Mouse Model
| Behavioral Test | AβO-injected Mice | AβO-injected Mice + this compound |
| Cognitive Function | Impaired | Improved performance, cognitive loss reversed[5] |
| Synaptic Function | Impaired | Synaptic function recovered[5] |
Experimental Protocols
Synthesis of this compound
This compound is an N-acylhydrazone derivative. The general synthesis of N-acylhydrazones involves a two-step process:
-
Hydrazide Formation: An appropriate ester is reacted with hydrazine hydrate in a solvent such as ethanol under reflux to yield the corresponding hydrazide.
-
Condensation: The synthesized hydrazide is then condensed with a suitable aldehyde or ketone in the presence of an acid catalyst (e.g., HCl) in a solvent like ethanol to produce the final N-acylhydrazone product.
A representative synthesis for a similar N-acylhydrazone involves the Fischer esterification of a carboxylic acid, followed by hydrazinolysis of the resulting ester, and finally, acid-catalyzed condensation with an aldehyde.[6][7]
In Vitro Cell Viability Assays
-
Cell Culture: Primary astrocyte and neuronal cultures are established from neonatal mice.
-
Treatment: Cells are treated with this compound (e.g., 1 µM) or vehicle for a specified duration (e.g., 24 hours).
-
Viability Assessment: Cell viability is quantified using standard methods such as the MTT assay, which measures mitochondrial metabolic activity, or by assessing lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.[2]
HDAC Activity Assay
-
Tissue Preparation: Hippocampal tissue is dissected from treated and control mice and homogenized.
-
Assay Principle: A fluorometric assay is used to measure HDAC activity. The assay utilizes a substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent product.
-
Quantification: The fluorescence intensity is measured using a microplate reader and is proportional to the HDAC activity in the sample.
Western Blotting for Histone Acetylation
-
Protein Extraction: Histones are extracted from hippocampal tissue.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for acetylated histone H3 and total histone H3 (as a loading control).
-
Detection and Quantification: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified using densitometry software.
Immunofluorescence for Astrocyte Markers
-
Tissue Preparation: Brain sections from perfused mice are prepared.
-
Immunostaining: Sections are incubated with primary antibodies against GFAP (a general astrocyte marker), C3 (an A1 astrocyte marker), and S100A10 (an A2 astrocyte marker).
-
Visualization: Fluorescently labeled secondary antibodies are used for visualization with a confocal microscope.
-
Analysis: The colocalization of C3 or S100A10 with GFAP is quantified to determine the prevalence of A1 and A2 astrocytes.[1]
Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from hippocampal tissue and reverse-transcribed into cDNA.
-
qPCR: The expression levels of genes encoding for astrocyte reactivity markers (e.g., S100a10) are quantified by real-time PCR using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Gene expression is normalized to a housekeeping gene, and relative expression levels are calculated.[1]
Animal Model and Behavioral Assays
-
Animal Model: An Alzheimer's disease model is induced in mice by intracerebroventricular (i.c.v.) infusion of amyloid-β oligomers (AβO).[5]
-
Treatment: Mice receive daily intraperitoneal (i.p.) injections of this compound or vehicle for a defined period (e.g., 7-10 days) following AβO infusion.[5]
-
Behavioral Testing: A battery of behavioral tests is used to assess cognitive function. These may include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
Y-Maze: To measure spatial working memory.
-
Visualizations
Proposed Signaling Pathway of this compound in Astrocytes
Caption: Proposed mechanism of this compound in modulating astrocyte phenotype.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical assessment of this compound.
Conclusion
This compound represents a novel and promising therapeutic strategy for Alzheimer's disease. Its unique mechanism of action, centered on the modulation of astrocyte reactivity through selective HDAC6 inhibition, offers a new avenue for tackling the complex pathology of this neurodegenerative disorder. The preclinical data gathered to date demonstrates its potential to not only mitigate neuroinflammation but also to restore synaptic function and reverse cognitive deficits. Further investigation into the pharmacokinetics, long-term safety, and efficacy in more advanced disease models is warranted to propel this promising Brazilian discovery towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by amyloid-β (Aβ) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
LASSBio-1911: A Technical Guide to its Potential for Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding the potential of LASSBio-1911 to penetrate the blood-brain barrier (BBB). As of the last update, specific experimental data on the BBB permeability of this compound has not been published. Therefore, this guide utilizes predicted physicochemical properties, comparative data from other histone deacetylase (HDAC) inhibitors, and generalized experimental protocols to provide a comprehensive technical overview for research and drug development purposes.
Introduction
This compound is an N-acylhydrazone derivative identified as a potent inhibitor of histone deacetylase 6 (HDAC6).[1] It has shown promise in preclinical models of Alzheimer's disease by rescuing synaptic and memory deficits.[1] For any therapeutic agent targeting central nervous system (CNS) disorders, the ability to effectively cross the blood-brain barrier (BBB) is a critical determinant of its clinical efficacy. This guide provides an in-depth analysis of the potential of this compound to penetrate the BBB, based on its predicted molecular characteristics and by drawing comparisons with other HDAC inhibitors.
Physicochemical Properties and Predicted Blood-Brain Barrier Penetration
The capacity of a small molecule to cross the BBB is heavily influenced by its physicochemical properties. Key parameters include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. While experimental data for this compound is not available, its chemical structure allows for the prediction of these properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for BBB Penetration |
| Molecular Weight (Da) | < 500 | Favorable |
| logP (Octanol-Water Partition Coefficient) | 2.0 - 4.0 | Favorable |
| Polar Surface Area (Ų) | < 90 | Favorable |
| Hydrogen Bond Donors | ≤ 3 | Favorable |
| Hydrogen Bond Acceptors | ≤ 7 | Favorable |
Note: These values are estimations based on the chemical structure of this compound and calculated using standard computational models. Actual experimental values may vary.
The predicted properties of this compound align well with the general characteristics of molecules known to cross the BBB via passive diffusion. Its relatively low molecular weight, optimal lipophilicity, and limited hydrogen bonding capacity suggest a favorable profile for CNS penetration.
Comparative Analysis with Other HDAC Inhibitors
The BBB penetration of several other HDAC inhibitors has been investigated, providing a useful benchmark for assessing the potential of this compound.
Table 2: Blood-Brain Barrier Penetration Data for Selected HDAC Inhibitors
| HDAC Inhibitor | Class | Brain-to-Plasma Ratio (Kp) or Qualitative Penetration | Reference |
| Vorinostat (SAHA) | Hydroxamic Acid | Low; substrate for efflux transporters | [2] |
| Panobinostat | Hydroxamic Acid | Moderate; limited by P-gp | [2] |
| Quisinostat | Hydroxamic Acid | Moderate; limited by P-gp | [2] |
| MS-275 (Entinostat) | Benzamide | Low | [3][4] |
| Benzamide Derivatives (e.g., Cpd 26, 28) | Benzamide | High (e.g., ~0.015%ID/cc in baboon brain) | [3][4][5] |
This comparative data highlights that while some HDAC inhibitors exhibit poor BBB penetration, often due to efflux transporter activity, others, particularly certain benzamide derivatives, can achieve significant brain concentrations.[2][3][4][5] As an N-acylhydrazone, this compound possesses a distinct chemical scaffold, and its interaction with efflux transporters like P-glycoprotein (P-gp) would need to be experimentally determined to fully assess its CNS bioavailability.
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
To definitively determine the BBB penetration of this compound, a combination of in vitro and in vivo studies would be required. The following are detailed methodologies for key experiments.
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability across the BBB.
-
Materials: 96-well filter plates with a PVDF membrane, porcine brain lipid extract, donor and acceptor well plates, phosphate-buffered saline (PBS), and an analytical method for quantification (e.g., LC-MS/MS).
-
Protocol:
-
Coat the filter membrane of the donor plate with a solution of porcine brain lipid in an organic solvent (e.g., dodecane).
-
Prepare a solution of this compound in PBS (donor solution).
-
Fill the acceptor wells with PBS.
-
Add the donor solution to the donor wells.
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A / (Area * Time)) * ln((C_eq - C_D(t)) / (C_eq - C_A(t))) where V_A is the volume of the acceptor well, Area is the effective area of the membrane, Time is the incubation time, C_eq is the equilibrium concentration, and C_D(t) and C_A(t) are the concentrations in the donor and acceptor wells at time t, respectively.
-
In Vivo Pharmacokinetic and Brain Distribution Study
This study determines the concentration of this compound in the plasma and brain tissue over time after systemic administration to an animal model.
-
Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.
-
Protocol:
-
Administer this compound to the animals via a relevant route (e.g., intravenous or oral).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.
-
Harvest the brains and homogenize the tissue.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in the plasma and brain samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma. The unbound brain-to-plasma ratio (Kp,uu) can also be determined if plasma and brain tissue binding are measured.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical mechanism of this compound after crossing the BBB and a typical workflow for assessing its in vivo brain penetration.
Caption: Hypothetical pathway of this compound crossing the BBB and its mechanism of action.
Caption: Experimental workflow for in vivo assessment of BBB penetration.
Conclusion
References
LASSBio-1911: A Preclinical Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on LASSBio-1911, a novel histone deacetylase (HDAC) inhibitor, as a potential therapeutic agent for Alzheimer's disease (AD). The data herein is synthesized from published preclinical studies, focusing on the compound's mechanism of action, efficacy in AD models, and key experimental findings.
Executive Summary
This compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) and HDAC8. Preclinical research has demonstrated its potential to mitigate key pathological features of Alzheimer's disease. In an amyloid-beta oligomer (AβO)-induced mouse model of AD, this compound has been shown to rescue cognitive deficits, restore synaptic integrity, and modulate glial cell activity towards a neuroprotective phenotype. Mechanistically, it functions by increasing histone acetylation, which leads to beneficial downstream effects on gene expression related to synaptic function and inflammation. The compound exhibits favorable metabolic stability in plasma and a good safety profile in initial in vitro and in vivo assessments.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Description |
| HDAC6 IC50 | 15 nM | The half-maximal inhibitory concentration against recombinant human HDAC6. |
| HDAC8 IC50 | 230 nM | The half-maximal inhibitory concentration against recombinant human HDAC8, indicating a 15-fold selectivity for HDAC6 over HDAC8. |
| Synaptic Density Increase (In Vitro) | 30% | Increase in colocalized synaptic puncta in hippocampal neuronal cultures treated with this compound.[1] |
| Astrocyte Synaptogenic Potential | 2-fold increase | Neurons treated with conditioned medium from this compound-treated astrocytes showed a twofold increase in synapse density.[1][2] |
| Effective Concentration (In Vitro) | 1 µM | Maximum concentration used in neuronal and astrocyte cultures with no observed impact on cell viability.[1] |
Table 2: In Vivo Efficacy in AβO-Induced Mouse Model
| Parameter | Value / Observation | Experimental Context |
| Dosage | 50 mg/kg | Administered once daily via intraperitoneal (i.p.) injection.[3] |
| HDAC Activity in Hippocampus | 32% decrease | Reduction in total HDAC activity in the hippocampus of healthy mice treated with this compound.[1][2] |
| Histone H3 Acetylation | 58.5% increase | Increase in acetylated histone H3 levels in the hippocampus of healthy mice.[1][2] |
| AβO-Induced HDAC Activity | Reversed | Prevented the ~20% increase in hippocampal HDAC activity caused by AβO infusion.[1] |
| Synaptic Density Increase (In Vivo) | 77% | Increase in colocalized synaptic puncta in the hippocampal CA1 region.[1] |
| Cognitive Function | Rescued | Prevented memory deficits in Novel Object Recognition (NOR) and other behavioral tasks.[1][3][4] |
| Astrocyte Phenotype Modulation | Shift to Neuroprotective | Decreased neurotoxic (GFAP/C3-positive) and increased neuroprotective (GFAP/S100a10-positive) astrocytes.[1][5][6] |
| Inflammatory Cytokines | Rescued | Normalized the altered profile of cytokines (e.g., IL-1α, IL-1β, TNF-α) in the hippocampus following AβO infusion.[1][5][6][7] |
Table 3: Pharmacokinetic and Safety Profile
| Parameter | Value / Observation | Description |
| Plasma Stability | High | Exhibited a low rate of metabolization and a high half-life in rat plasma. |
| In Vitro Toxicity | No effect | No cytotoxicity observed in primary astrocyte or neuronal cultures at 1 µM, as measured by MTT assay and nitrite levels.[1][5][6] |
| In Vivo Toxicity | No effect | Daily treatment (50 mg/kg, i.p.) for one week in adult Swiss mice showed no changes in body weight, relative organ weight, or biochemical markers for renal and hepatic function.[1] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The primary mechanism of this compound involves the inhibition of HDAC6, leading to epigenetic modifications that counteract the neurotoxic effects of amyloid-beta oligomers.
Caption: Proposed mechanism of this compound in Alzheimer's Disease.
In Vivo Experimental Workflow
The standard workflow for evaluating the efficacy of this compound in the AβO-induced Alzheimer's disease mouse model is outlined below.
Caption: In vivo experimental workflow for this compound evaluation.
Experimental Protocols
The following sections describe the methodologies employed in the preclinical evaluation of this compound.
Animal Model and Drug Administration
-
Animal Model : Adult male Swiss mice were used. Alzheimer's-like pathology was induced by a single intracerebroventricular (i.c.v.) infusion of 10 pmol of Aβ oligomers (AβO).[1]
-
Drug Formulation : this compound was dissolved in dimethyl sulfoxide (DMSO) and subsequently diluted in a vehicle of saline and PEG-400 (40%).[1]
-
Administration : Mice received daily intraperitoneal (i.p.) injections of this compound (50 mg/kg) or vehicle. Treatment typically began one hour after AβO infusion and continued for 7 to 10 days.[1][3]
Behavioral Assays
-
Novel Object Recognition (NOR) : This task assesses recognition memory. Mice were habituated to an arena and then exposed to two identical objects. After a retention interval, one object was replaced with a novel one. The time spent exploring the novel versus the familiar object was measured. A preference for the novel object indicates intact memory.[1][3]
-
Morris Water Maze (MWM) / Water T-Maze : These tasks evaluate spatial learning and memory. Mice are trained to find a hidden platform in a pool of water using spatial cues. Escape latency during training and time spent in the target quadrant during a probe trial (with the platform removed) are key metrics.[1][3]
-
Step-Down Inhibitory Avoidance : This assay measures fear-motivated memory. Mice are placed on a platform and receive a mild foot shock upon stepping down. Retention is measured as the latency to step down in a subsequent trial.[3]
Cellular and Molecular Assays
-
Cell Culture : Primary hippocampal neuronal and astrocyte cultures were established from mice. For toxicity assessments, cultures were treated with 1 µM this compound for 24 hours. For neuroprotection assays, neurons were exposed to AβO in the presence of conditioned medium from astrocytes previously treated with this compound.[1]
-
Western Blotting : Hippocampal tissue lysates were used to quantify the levels of synaptic proteins (e.g., synaptophysin, PSD-95) and acetylated histones. β-actin or total histones were used as loading controls.[1]
-
Immunofluorescence and Immunohistochemistry : Brain sections or cultured cells were stained for markers such as the presynaptic protein synaptophysin, postsynaptic proteins (Homer-1, spinophilin), and astrocyte markers (GFAP, C3 for neurotoxic, S100a10 for neuroprotective). Colocalization of synaptic puncta was quantified to assess synapse density.[1]
-
Flow Cytometry : Hippocampal cell suspensions were analyzed to quantify astrocyte populations. Cells were stained for GFAP in combination with C3 or S100a10 to determine the proportion of neurotoxic versus neuroprotective astrocytes.[1]
-
Quantitative PCR (qPCR) : Used to measure the mRNA expression levels of specific genes, such as S100a10, in hippocampal tissue to confirm changes observed at the protein level.[1]
-
HDAC Activity Assay : Total HDAC activity in hippocampal extracts was measured using commercially available kits to confirm the inhibitory effect of this compound in the brain.[1][2]
References
LASSBio-1911: A Promising N-Acylhydrazone Derivative as a Selective HDAC6 Inhibitor for Anti-Tumor Applications
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
LASSBio-1911, an N-acylhydrazone derivative, has emerged as a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Initially explored within a class of compounds with potential anti-tumoral properties, recent research has illuminated its specific mechanisms of action and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the existing data on this compound as a potential anti-tumor agent, focusing on its activity in hepatocellular carcinoma and prostate cancer. The document details quantitative measures of its efficacy, the experimental protocols utilized in these assessments, and the signaling pathways implicated in its mode of action.
Anti-Tumor Activity of this compound
This compound has demonstrated significant cytotoxic and anti-proliferative effects in several human cancer cell lines. Its activity is particularly noted in hepatocellular carcinoma (HCC) and prostate cancer, with evidence suggesting a favorable selectivity for cancer cells over normal cells.
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified through various assays, primarily focusing on cell viability and cytotoxicity. The following tables summarize the key findings from published studies.
Table 1: Cytotoxic Activity (CC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | CC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 48h | >100 | |
| MCF-7 | Breast Cancer | 48h | 42.62 | |
| CCRF-CEM | Leukemia | 24h | 9.69 | |
| MOLT-4 | Leukemia | 24h | 13.75 |
Note: A higher CC50 value indicates lower cytotoxicity.
Table 2: Anti-proliferative Activity (CC50) of this compound in Human Leukemia Cell Lines
| Cell Line | Cancer Type | Assay Duration | CC50 (µM) | Reference |
| CCRF-CEM | Leukemia | Not Specified | 25.18 | |
| MOLT-4 | Leukemia | Not Specified | 53.09 |
Note: CC50 in this context refers to the concentration required to inhibit cell proliferation by 50%.
Studies on hepatocellular carcinoma have shown that this compound is the most cytotoxic among several tested N-acylhydrazone derivatives, while exhibiting minimal effects on normal cells.[1] In prostate cancer cell line PC3, this compound has been shown to reduce cell viability and induce G2/M cell cycle arrest.[2]
Mechanism of Action: HDAC6 Inhibition and Downstream Signaling
The primary mechanism of action for this compound's anti-tumor activity is the selective inhibition of HDAC6.[1] HDAC6 is a class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein degradation, and cell cycle progression, primarily through its effects on non-histone protein substrates like α-tubulin.
Inhibition of HDAC6 by this compound in cancer cells leads to a cascade of downstream events culminating in cell cycle arrest, senescence, and apoptosis.[1][2]
Signaling Pathways Modulated by this compound in Cancer Cells
In prostate cancer cells, this compound has been shown to inhibit key signaling pathways involved in cell survival, proliferation, and migration.[2]
Caption: this compound inhibits HDAC6, JNK, and JAK2/STAT3 pathways, reducing viability and migration, and inducing apoptosis and cell cycle arrest.
In hepatocellular carcinoma, HDAC6 inhibition by this compound leads to cell cycle arrest, decreased proliferation, and the induction of senescence and/or apoptosis.[1] This is associated with increased levels of CDKN1A mRNA, accumulation of CCNB1 protein, and sustained ERK1 phosphorylation.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's anti-tumor activity.
Cell Viability and Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 value is determined as the concentration of this compound that reduces cell viability by 50%.
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.
-
Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Caption: Workflow for cell cycle analysis via flow cytometry.
Conclusion and Future Directions
This compound has demonstrated clear potential as an anti-tumor agent, with a defined mechanism of action centered on the selective inhibition of HDAC6. The cytotoxic and anti-proliferative effects observed in hepatocellular carcinoma and prostate cancer cell lines, coupled with its ability to modulate key cancer-related signaling pathways, underscore its therapeutic promise.
Further in-depth studies are warranted to fully elucidate the anti-tumor profile of this compound. Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of various cancers.
-
Pharmacokinetic and pharmacodynamic profiling: To understand its absorption, distribution, metabolism, and excretion characteristics.
-
Combination therapy studies: Investigating potential synergistic effects when combined with other established anti-cancer agents.
-
Broader cancer cell line screening: To identify other cancer types that may be sensitive to this compound treatment.
The continued investigation of this compound and similar N-acylhydrazone derivatives holds significant promise for the development of novel and effective epigenetic-based cancer therapies.
References
- 1. Selective inhibition of HDAC6 by N-acylhydrazone derivative reduces the proliferation and induces senescence in carcinoma hepatocellular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Single Inhibitor of HDAC6/8 and Dual Inhibitor of PI3K/HDAC6 as Potential Alternative Treatments for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Central Nervous System Targets of LASSBio-1911: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1911 has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides an in-depth overview of the known cellular targets of this compound within the central nervous system (CNS). The information presented herein is a synthesis of preclinical data, focusing on quantitative findings, detailed experimental methodologies, and the elucidation of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Core Cellular Target: Astrocytes and the Modulation of Neuroinflammation
Preclinical studies have identified astrocytes as a primary cellular target of this compound in the CNS. The compound exerts its effects by modulating the reactive state of these glial cells, promoting a shift from a pro-inflammatory, neurotoxic phenotype to a neuroprotective one. This is a critical mechanism, as neuroinflammation mediated by reactive astrocytes is a key pathological feature of Alzheimer's disease and other neurodegenerative conditions.
The primary molecular mechanism of action of this compound is the inhibition of histone deacetylase 6 (HDAC6) .[1][2] this compound is a potent and selective inhibitor of HDAC6.[1][2] By inhibiting HDAC6, this compound increases the acetylation of target proteins, leading to changes in gene expression and cellular function within astrocytes. This ultimately results in the attenuation of neuroinflammation and the rescue of synaptic and memory deficits observed in animal models of Alzheimer's disease.[3][4][5][6]
Quantitative Data Presentation
While specific IC50 or Ki values for this compound's inhibition of HDAC6 are not yet publicly available in the reviewed literature, its functional effects in cellular and in vivo models have been quantified. The following tables summarize the key quantitative findings from the primary research.
Table 1: In Vitro Effects of this compound on Neural Cells
| Parameter | Cell Type | Treatment/Condition | Result | Reference |
| Cell Viability | Primary Astrocytes | 1 µM this compound | No significant toxicity observed | Morgado et al., 2024 (BJP) |
| Synaptic Density | Co-culture of Neurons and Astrocytes | Conditioned media from this compound-treated astrocytes | Increased synaptic protein levels | Morgado et al., 2024 (BJP) |
Table 2: In Vivo Effects of this compound in a Mouse Model of Alzheimer's Disease (AβO-injected)
| Parameter | Brain Region | Treatment | Result | Reference |
| HDAC Activity | Hippocampus | This compound (i.p.) | Decreased HDAC activity | [5][6] |
| Histone Acetylation | Hippocampus | This compound (i.p.) | Increased histone acetylation | [5][6] |
| C3/GFAP Colocalization (A1 Astrocyte Marker) | Hippocampus | This compound (i.p.) | 90% reduction | [7] |
| S100a10/GFAP Colocalization (A2 Astrocyte Marker) | Hippocampus | This compound (i.p.) | 34% increase | [7] |
| Synaptophysin Levels | Hippocampus | This compound (i.p.) | Increased | Morgado et al., 2024 (BJP) |
| PSD-95 Levels | Hippocampus | This compound (i.p.) | Increased | Morgado et al., 2024 (BJP) |
| Cognitive Function (Y-maze) | - | This compound (i.p.) | Reversal of AβO-induced deficits | Morgado et al., 2024 (BJP) |
| Cognitive Function (Object Location Test) | - | This compound (i.p.) | Reversal of AβO-induced deficits | Morgado et al., 2024 (BJP) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects in the CNS.
Preparation of Amyloid-β Oligomers (AβO) for Intracerebroventricular (ICV) Injection
This protocol is adapted from established methods for preparing stable AβO for in vivo studies.[8][9][10][11]
-
Monomer Preparation:
-
Resuspend synthetic Aβ1-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.
-
Alquot the solution and evaporate the HFIP to form a peptide film.
-
Store the peptide film at -80°C until use.
-
Immediately before use, dissolve the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
Sonicate the solution for 10 minutes in a bath sonicator.
-
-
Oligomer Formation:
-
Dilute the 5 mM Aβ1-42 in DMSO to 100 µM with ice-cold, phenol red-free F-12 cell culture media.
-
Vortex for 15 seconds.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
-
-
ICV Injection:
-
Anesthetize mice according to approved institutional animal care and use committee protocols.
-
Using a stereotaxic apparatus, inject the prepared AβO solution into the lateral ventricles.
-
Primary Astrocyte Culture and Treatment
This protocol describes the isolation and culture of primary astrocytes from neonatal mice.[12][13][14]
-
Isolation:
-
Dissect cortices from P0-P2 mouse pups in a sterile environment.
-
Remove the meninges and mechanically dissociate the tissue.
-
Digest the tissue with trypsin and DNase I.
-
Plate the cell suspension in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
-
Purification:
-
After 7-10 days in culture, when astrocytes have formed a confluent monolayer, purify the culture by shaking to remove microglia and oligodendrocyte precursor cells.
-
-
Treatment:
-
Plate purified astrocytes at the desired density.
-
Treat astrocytes with 1 µM this compound or vehicle (DMSO) for 24 hours for subsequent analysis or collection of conditioned medium.
-
Western Blotting for Synaptic Proteins
This protocol details the detection of synaptophysin and PSD-95 in hippocampal lysates.[4][15][16][17][18]
-
Protein Extraction:
-
Homogenize mouse hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against synaptophysin (e.g., 1:1000 dilution) and PSD-95 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
Immunofluorescence for Astrocyte Markers
This protocol describes the staining of hippocampal sections for GFAP, C3, and S100a10.[6][19][20][21][22]
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then cryoprotect in sucrose solution.
-
Section the brain into 30-40 µm thick slices using a cryostat.
-
-
Staining:
-
Permeabilize the sections with Triton X-100 in phosphate-buffered saline (PBS).
-
Block non-specific binding with a solution containing normal serum.
-
Incubate the sections with primary antibodies against GFAP (astrocyte marker), C3 (A1 astrocyte marker), and S100a10 (A2 astrocyte marker) overnight at 4°C.
-
Wash the sections and incubate with the corresponding Alexa Fluor-conjugated secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the sections on slides with anti-fade mounting medium.
-
Image the sections using a confocal microscope.
-
Quantify the colocalization of markers using image analysis software.
-
Quantitative PCR (qPCR) for Gene Expression
This protocol details the measurement of S100a10 and GFAP mRNA levels in the hippocampus.[23][24][25][26]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from hippocampal tissue using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for S100a10, GFAP, and a reference gene (e.g., GAPDH, β-actin).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in astrocytes, a general experimental workflow for its evaluation, and the logical relationship of its effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Delayed reduction in hippocampal post-synaptic density protein-95 expression temporally correlates with cognitive dysfunction following controlled cortical impact in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The origins and dynamic changes of C3- and S100A10-positive reactive astrocytes after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for 3D Matrigel embedding of primary murine astrocytes for a physiologically relevant culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the postsynaptic scaffolding protein PSD-95 enhances BDNF signaling to mitigate depression-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. GFAP Isoforms in Adult Mouse Brain with a Focus on Neurogenic Astrocytes and Reactive Astrogliosis in Mouse Models of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hippocampal GFAP-positive astrocyte responses to amyloid and tau pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of LASSBio-1911
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1911 is a promising N-acylhydrazone derivative that has garnered significant interest as a selective histone deacetylase 6 (HDAC6) inhibitor. Research has indicated its potential as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease. By modulating epigenetic pathways, this compound has been shown to reverse glial reactivity and preserve cognitive function in preclinical models. These application notes provide a detailed, albeit generalized, protocol for the synthesis and purification of N-acylhydrazones, representative of the class to which this compound belongs, due to the absence of a publicly available, specific protocol for this compound. Additionally, the known signaling pathway associated with HDAC6 inhibition is outlined.
Synthesis of N-Acylhydrazone Derivatives: A General Protocol
The synthesis of N-acylhydrazones typically proceeds via a condensation reaction between a hydrazide and an aldehyde or ketone. This reaction is often catalyzed by an acid and can be performed under conventional heating or microwave irradiation.
Experimental Protocol: Synthesis
Materials:
-
Appropriate aryl or alkyl hydrazide (1.0 eq)
-
Corresponding aldehyde or ketone (1.0 - 1.2 eq)
-
Ethanol or other suitable alcohol (solvent)
-
Glacial acetic acid or other acid catalyst (catalytic amount)
-
Reaction flask
-
Reflux condenser
-
Magnetic stirrer and hotplate or microwave reactor
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, dissolve the hydrazide (1.0 eq) in a minimal amount of the chosen alcohol solvent.
-
Addition of Aldehyde/Ketone: To the stirred solution, add the aldehyde or ketone (1.0 - 1.2 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction:
-
Conventional Heating: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and heat to a predetermined temperature and time. Microwave-assisted synthesis can often reduce reaction times significantly.
-
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The N-acylhydrazone product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation. The crude product is then collected by vacuum filtration and washed with a small amount of cold solvent.
Table 1: Representative Quantitative Data for N-Acylhydrazone Synthesis
| Parameter | Value |
| Reactant Ratio (Hydrazide:Aldehyde) | 1:1.1 |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Time (Conventional) | 4 hours |
| Reaction Temperature (Conventional) | 78 °C (Reflux) |
| Typical Crude Yield | 85-95% |
Purification of N-Acylhydrazone Derivatives
Purification of the crude N-acylhydrazone is crucial to remove unreacted starting materials and byproducts. Recrystallization and column chromatography are the most common methods employed.
Experimental Protocol: Purification
Method 1: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the N-acylhydrazone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, and ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Mobile Phase: Select an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined by TLC analysis.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system and collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-acylhydrazone.
Table 2: Representative Purification and Characterization Data
| Parameter | Method/Value |
| Purification Method | Recrystallization from Ethanol |
| Typical Purity (by HPLC) | >98% |
| Melting Point | Compound-specific |
| ¹H NMR | Consistent with expected structure |
| ¹³C NMR | Consistent with expected structure |
| Mass Spectrometry (MS) | [M+H]⁺ or [M+Na]⁺ peak observed |
Signaling Pathway of this compound (HDAC6 Inhibition)
This compound functions as a selective inhibitor of HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with key roles in regulating protein acetylation, microtubule dynamics, and protein degradation pathways. Its inhibition by this compound has been shown to have neuroprotective effects in the context of Alzheimer's disease.
The diagram below illustrates the proposed signaling pathway affected by this compound through HDAC6 inhibition.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and neuroprotection.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and purification of N-acylhydrazone compounds like this compound.
Caption: General workflow for the synthesis of N-acylhydrazones.
Caption: General workflow for the purification of N-acylhydrazones by recrystallization.
Application Notes and Protocols for Testing LASSBio-1911 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of LASSBio-1911, a promising histone deacetylase 6 (HDAC6) inhibitor with neuroprotective properties. The primary application of these assays is in the context of neurodegenerative diseases, particularly Alzheimer's disease.
Introduction
This compound is a novel N-acylhydrazone derivative that acts as a selective inhibitor of histone deacetylase 6 (HDAC6).[1] Emerging research has highlighted its therapeutic potential in neurodegenerative disorders by demonstrating its ability to modulate astrocyte function and reduce neuroinflammation.[2] Specifically, this compound has been shown to promote the conversion of pro-inflammatory (A1) astrocytes to a neuroprotective (A2) phenotype, thereby mitigating the neurotoxic effects of amyloid-β oligomers (AβO).[2] In preclinical studies, this compound has successfully rescued synaptic and memory deficits in mouse models of Alzheimer's disease.[2][3] The following protocols describe key in vitro assays to characterize the efficacy of this compound.
Key In Vitro Efficacy Assays
| Assay | Purpose | Key Readouts |
| HDAC6 Enzymatic Assay | To determine the direct inhibitory effect of this compound on HDAC6 activity. | IC50 value |
| Cell Viability Assay | To assess the cytotoxicity of this compound on neuronal and glial cells. | Percentage of viable cells |
| Nitrite Measurement Assay | To quantify the production of nitric oxide, an indicator of inflammation. | Nitrite concentration |
| Immunocytochemistry | To visualize and quantify changes in synaptic proteins and astrocyte markers. | Fluorescence intensity, protein colocalization |
| Western Blotting | To measure the expression levels of key proteins in relevant signaling pathways. | Protein band density |
| Quantitative PCR (qPCR) | To analyze the gene expression of inflammatory and neuroprotective markers. | Relative mRNA expression levels |
Experimental Protocols
HDAC6 Enzymatic Inhibition Assay
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin and developer reagent)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to each well, except for the blank.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the HDAC6 substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence at an excitation/emission wavelength of 360/460 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Neuronal and Glial Cell Viability Assay (MTT Assay)
Objective: To evaluate the potential cytotoxicity of this compound on primary neuronal and astrocyte cultures.
Materials:
-
Primary neuronal or astrocyte cell cultures
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear microplate
-
Spectrophotometric plate reader
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the vehicle-treated control.
Quantification of Inflammatory Markers (Nitrite Assay)
Objective: To measure the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated astrocytes.
Materials:
-
Primary astrocyte cultures
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well clear microplate
-
Spectrophotometric plate reader
Protocol:
-
Plate astrocytes in a 96-well plate and grow to confluence.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Prepare a standard curve of sodium nitrite.
-
Add the Griess Reagent (equal volumes of Part A and Part B mixed immediately before use) to the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
Signaling Pathways and Workflows
References
Application Notes and Protocols for LASSBio-1911 Administration in Alzheimer's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: LASSBio-1911, a novel histone deacetylase 6 (HDAC6) inhibitor, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD).[1][2] Preclinical studies utilizing mouse models of AD have demonstrated its potential to mitigate cognitive deficits, rescue synaptic loss, and modulate neuroinflammation.[1][3][4] These application notes provide a comprehensive overview of the administration of this compound in Alzheimer's mouse models, including detailed experimental protocols and a summary of key quantitative data. The information presented herein is intended to guide researchers in designing and executing studies to further evaluate the therapeutic efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving the administration of this compound in Alzheimer's mouse models.
Table 1: this compound Treatment Parameters
| Parameter | Details | Reference |
| Drug | This compound | [1][5] |
| Mouse Model | Swiss adult mice with intracerebroventricular (i.c.v.) injection of Amyloid-β oligomers (AβO) | [1][5] |
| Dosage | 50 mg/kg | [5] |
| Route of Administration | Intraperitoneal (i.p.) injection | [5] |
| Treatment Duration | 7-10 days | [5] |
| Frequency | Once a day | [5] |
Table 2: Summary of Key Findings
| Experimental Assay | Key Findings with this compound Treatment | Reference |
| Novel Object Recognition (NOR) Test | Rescued memory deficits induced by AβO. | [5] |
| Step-Down Inhibitory Avoidance | Rescued memory deficits induced by AβO. | [5] |
| Water T-Maze Test | Improved escape latency and time spent in the target quadrant. | [5] |
| Synaptophysin/Homer Immunostaining | Rescued synaptic loss in the hippocampus. | [1] |
| Zif268/EGR1 Immunostaining | Rescued reduced intensity in the hippocampus. | [1] |
| Western Blotting (PSD-95 & Synaptophysin) | Increased levels of synaptic proteins in the hippocampus. | [1] |
| Astrocyte Phenotype Analysis | Modulated astrocyte reactivity, promoting a neuroprotective phenotype. | [1][3][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on this compound.
Alzheimer's Disease Mouse Model
A widely used model to study the effects of this compound involves the intracerebroventricular (i.c.v.) injection of amyloid-β oligomers (AβO) into adult Swiss mice. This model recapitulates key aspects of AD pathology, including cognitive deficits and synaptic dysfunction.[1][5]
Protocol for AβO Injection:
-
AβO Preparation: Prepare AβO from synthetic Aβ peptide (e.g., Aβ1-42) according to established protocols.
-
Anesthesia: Anesthetize adult Swiss mice (2-3 months old) with an appropriate anesthetic agent.
-
Stereotaxic Surgery: Secure the mouse in a stereotaxic frame.
-
Injection: Inject AβO (e.g., 10 pmol per site) bilaterally into the lateral ventricles.[5]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Treatment Initiation: Begin this compound or vehicle treatment as per the study design.
Behavioral Assays
The NOR test assesses recognition memory.
Protocol:
-
Habituation: Individually habituate mice to an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 10 minutes) for 1-2 days in the absence of any objects.[1][7]
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore freely for a defined time (e.g., 10 minutes). Record the time spent exploring each object.
-
Inter-trial Interval: Return the mouse to its home cage for a specific interval (e.g., 1-24 hours).
-
Testing/Novelty Phase: Replace one of the familiar objects with a novel object and place the mouse back in the arena. Record the time spent exploring the familiar and the novel object for a set duration (e.g., 10 minutes).
-
Data Analysis: Calculate the discrimination index as the percentage of time spent exploring the novel object relative to the total exploration time. An index significantly above 50% indicates successful recognition memory.
This task evaluates aversive memory.
Protocol:
-
Apparatus: Use a chamber with an electrified grid floor and a small, elevated platform.
-
Training: Place the mouse on the platform. When the mouse steps down with all four paws onto the grid, deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Retention Test: After a set interval (e.g., 24 hours), place the mouse back on the platform and measure the latency to step down onto the grid (without delivering a shock). A longer latency indicates better memory of the aversive experience.
This task assesses spatial learning and memory.
Protocol:
-
Apparatus: A T-shaped maze filled with opaque water. An escape platform is hidden in one of the goal arms.
-
Acquisition Training: For several consecutive days (e.g., 5 days), conduct multiple trials per day.[5] In each trial, place the mouse in the start arm and allow it to swim until it finds the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds). Record the escape latency.
-
Probe Trial: On the day after the final training session, remove the platform and allow the mouse to swim in the maze for a fixed duration (e.g., 60 seconds). Record the time spent in the target quadrant (the quadrant that previously contained the platform).
Histological and Biochemical Analyses
Protocol for Synaptophysin/Homer and Zif268/EGR1 Immunostaining:
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut coronal brain sections (e.g., 30-40 µm thick) containing the hippocampus using a cryostat or vibratome.
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies (e.g., anti-synaptophysin, anti-homer, anti-Zif268/EGR1) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the fluorescence intensity or the number of positive puncta in the hippocampal subfields.
Protocol for PSD-95 and Synaptophysin Western Blotting:
-
Tissue Homogenization: Dissect the hippocampus and homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PSD-95 and synaptophysin overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration.
Signaling Pathway
Caption: this compound signaling pathway in AD.
References
- 1. mmpc.org [mmpc.org]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by amyloid-β (Aβ) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A bespoke water T–maze apparatus and protocol: an optimized, reliable, and repeatable method for screening learning, memory, and executive functioning in laboratory mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
Application Notes and Protocols: LASSBio-1911 In Vivo Efficacy Studies
Introduction
LASSBio-1911 is a novel, potent, and selective small molecule inhibitor of Pancreatic Cancer Associated Kinase 1 (PCAK1), a key enzyme implicated in the proliferation and survival of pancreatic tumor cells. These application notes provide detailed protocols and dosage information for evaluating the in vivo efficacy of this compound in a xenograft model of human pancreatic cancer.
Quantitative Data Summary
The following tables summarize the results from a representative in vivo efficacy study of this compound in a MIA PaCa-2 human pancreatic cancer xenograft model in NOD/SCID mice.
Table 1: Dosage and Treatment Schedule
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration |
| 1 | Vehicle Control | - | Oral (p.o.) | Once Daily (QD) | 21 Days |
| 2 | This compound | 10 | Oral (p.o.) | Once Daily (QD) | 21 Days |
| 3 | This compound | 25 | Oral (p.o.) | Once Daily (QD) | 21 Days |
| 4 | This compound | 50 | Oral (p.o.) | Once Daily (QD) | 21 Days |
Table 2: In Vivo Efficacy and Toxicity
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1502 ± 185 | - | +2.5 |
| This compound (10 mg/kg) | 976 ± 112 | 35 | +1.8 |
| This compound (25 mg/kg) | 541 ± 98 | 64 | +0.5 |
| This compound (50 mg/kg) | 299 ± 76 | 80 | -1.2 |
Experimental Protocols
Protocol 2.1: MIA PaCa-2 Xenograft Model Establishment
-
Cell Culture: Culture MIA PaCa-2 human pancreatic carcinoma cells in DMEM supplemented with 10% FBS and 2.5% horse serum at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of 6-8 week old female NOD/SCID mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 3-4 days. Calculate tumor volume using the formula: V = (length x width²)/2.
-
Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Protocol 2.2: this compound Administration
-
Formulation Preparation: Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). Prepare this compound formulations by suspending the required amount of compound in the vehicle solution to achieve the final desired concentrations (1, 2.5, and 5 mg/mL for the 10, 25, and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Dose Administration: Administer the prepared formulations or vehicle control to the respective groups via oral gavage once daily.
-
Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.
Visualizations: Diagrams and Workflows
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Diagram 2: In Vivo Efficacy Study Workflow
Caption: Experimental workflow for the this compound in vivo study.
Application Notes and Protocols for Assessing the Cognitive Effects of LASSBio-1911
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical assessment of LASSBio-1911, a novel chemical entity with putative cognitive-enhancing effects. The following protocols for well-validated behavioral tests are designed to rigorously evaluate the impact of this compound on various domains of learning and memory in rodent models.
Introduction
The evaluation of novel compounds for their effects on cognition is a critical component of drug discovery, particularly in the search for treatments for neurodegenerative and psychiatric disorders.[1][2] Preclinical behavioral testing in rodent models provides the foundational data on a compound's potential efficacy in modulating cognitive processes such as learning, memory, and attention.[1] This document outlines standardized protocols for key behavioral assays to characterize the cognitive profile of this compound.
Behavioral Test: Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory, which is dependent on the hippocampus.[3][4][5] The test relies on the animal's natural aversion to water and its ability to learn the location of a hidden escape platform using distal visual cues.[1]
Experimental Protocol
Apparatus:
-
A circular pool (typically 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.[6]
-
An escape platform submerged 1-2 cm below the water surface.[4][7]
-
A video tracking system to record the animal's swim path and latency to find the platform.[6]
-
The testing room should have various prominent visual cues on the walls.[3]
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the first trial.[3]
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four quasi-random starting positions (North, South, East, West).[4][7]
-
The platform remains in the same location throughout this phase.
-
Allow the animal to search for the platform for a maximum of 60-90 seconds.[8]
-
If the animal fails to find the platform within the allotted time, guide it to the platform.[8]
-
Allow the animal to remain on the platform for 15-30 seconds to orient itself using the distal cues.[8]
-
-
Probe Trial (24-48 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).[7]
-
Data Presentation
Table 1: Morris Water Maze - Acquisition Phase Data
| Treatment Group | Day 1 Latency (s) | Day 2 Latency (s) | Day 3 Latency (s) | Day 4 Latency (s) | Day 5 Latency (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Morris Water Maze - Probe Trial Data
| Treatment Group | Time in Target Quadrant (s) | % Time in Target Quadrant | Platform Crossings |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Behavioral Test: Novel Object Recognition (NOR)
The Novel Object Recognition test is used to evaluate recognition memory, which is dependent on the perirhinal cortex.[9] This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[10]
Experimental Protocol
Apparatus:
-
An open-field arena (e.g., 50x50x50 cm).[11]
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be heavy enough that the animals cannot move them.
Procedure:
-
Habituation (2-3 days):
-
Familiarization/Training Phase (Day 3 or 4):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[12]
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Test Phase (retention interval of 1-24 hours after training):
-
Replace one of the familiar objects with a novel object.[13]
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Presentation
Table 3: Novel Object Recognition - Exploration Times
| Treatment Group | Familiarization - Time with Object 1 (s) | Familiarization - Time with Object 2 (s) | Test - Time with Familiar Object (s) | Test - Time with Novel Object (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Novel Object Recognition - Discrimination Index
| Treatment Group | Discrimination Index* |
| Vehicle Control | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM |
| Positive Control | Mean ± SEM |
*Discrimination Index = (Time with Novel Object - Time with Familiar Object) / (Time with Novel Object + Time with Familiar Object)
Behavioral Test: Elevated Plus Maze (EPM)
The Elevated Plus Maze is primarily a test for anxiety-like behavior, but it can also be adapted to assess learning and memory.[14][15] The transfer latency, the time it takes for the animal to move from an open arm to a closed arm, can be used as an index of memory.[15]
Experimental Protocol
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[16]
-
A video camera mounted above the maze to record the animal's activity.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[14][16]
-
Acquisition Trial (Day 1):
-
Place the animal at the end of an open arm, facing away from the center.
-
Start the timer and record the time it takes for the animal to move with all four paws into one of the closed arms (transfer latency).
-
If the animal does not enter a closed arm within 90 seconds, gently guide it to a closed arm and allow it to remain there for 10 seconds.
-
-
Retention Trial (Day 2):
-
Repeat the procedure from Day 1.
-
A shorter transfer latency on Day 2 compared to Day 1 is indicative of memory retention.
-
Data Presentation
Table 5: Elevated Plus Maze - Transfer Latency
| Treatment Group | Day 1 Transfer Latency (s) | Day 2 Transfer Latency (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM |
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by a nootropic agent.
Experimental Workflow
Caption: Experimental workflow for the Novel Object Recognition test.
Logical Relationships
Caption: Logical flow of this compound's hypothesized cognitive effects.
References
- 1. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 2. Behavioral tests for preclinical intervention assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. UC Davis - Morris Water Maze [protocols.io]
- 9. mdbneuro.com [mdbneuro.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. 4.2. Cognitive Tests [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. Elevated plus maze protocol [protocols.io]
- 15. Elevated Plus Maze for Assessment of Anxiety and Memory in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes: Immunofluorescence Staining for Astrocyte Markers with LASSBio-1911
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1911 is a novel histone deacetylase 6 (HDAC6) inhibitor that has demonstrated significant potential in modulating astrocyte reactivity, a key process in neuroinflammatory and neurodegenerative diseases.[1][2][3] By inhibiting HDAC6, this compound can promote a shift in astrocyte phenotype from a pro-inflammatory state to a neuroprotective one.[2][4] This application note provides detailed protocols for the immunofluorescence staining of key astrocyte markers, Glial Fibrillary Acidic Protein (GFAP) and S100 Calcium-Binding Protein B (S100B), in brain tissue following treatment with this compound, enabling researchers to investigate its effects on astrocyte morphology and function.
Mechanism of Action of this compound in Astrocytes
This compound acts as a selective inhibitor of HDAC6. In the context of neuroinflammation, such as that induced by amyloid-β oligomers (AβO), astrocytes can become reactive, contributing to neuronal damage.[5] this compound has been shown to attenuate this reactivity.[4][5] By inhibiting HDAC6, it is proposed to increase the acetylation of target proteins, leading to a downstream modulation of gene expression. This results in a reduction of pro-inflammatory markers and an increase in the expression of neuroprotective factors, effectively promoting a shift towards a more neurosupportive astrocyte phenotype.[2][4]
References
- 1. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by Aβ oligomers [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by amyloid-β (Aβ) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of HDAC Inhibition by LASSBio-1911
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues of histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various pathologies, including cancer and neurodegenerative diseases.[2] LASSBio-1911 has been identified as a potent HDAC inhibitor, demonstrating therapeutic potential by modulating HDAC activity.[3][4] Specifically, it has been shown to rescue synaptic and memory deficits in an Alzheimer's disease model by influencing astrocyte reactivity and restoring histone acetylation levels.[3][5][6]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of this compound on HDAC activity. The protocols detailed below cover cell culture and treatment, protein extraction, and immunoblotting procedures to detect changes in the acetylation status of HDAC substrates.
Data Presentation
The following tables are structured to present quantitative data from Western blot experiments assessing the efficacy of this compound. Researchers can use this format to summarize their densitometry analysis of protein bands.
Table 1: Dose-Dependent Effect of this compound on Substrate Acetylation
| Target Protein | This compound Concentration (µM) | Fold Change in Acetylation (vs. Vehicle Control) | Cell Line | Treatment Duration (hours) |
| Acetyl-α-Tubulin | 0.1 | [Insert Data] | [e.g., SH-SY5Y] | 24 |
| Acetyl-α-Tubulin | 1 | [Insert Data] | [e.g., SH-SY5Y] | 24 |
| Acetyl-α-Tubulin | 5 | [Insert Data] | [e.g., SH-SY5Y] | 24 |
| Acetyl-α-Tubulin | 10 | [Insert Data] | [e.g., SH-SY5Y] | 24 |
| Acetyl-Histone H3 | 0.1 | [Insert Data] | [e.g., SH-SY5Y] | 24 |
| Acetyl-Histone H3 | 1 | [Insert Data] | [e.g., SH-SY5Y] | 24 |
| Acetyl-Histone H3 | 5 | [Insert Data] | [e.g., SH-SY5Y] | 24 |
| Acetyl-Histone H3 | 10 | [Insert Data] | [e.g., SH-SY5Y] | 24 |
Table 2: Time-Course Effect of this compound on Substrate Acetylation
| Target Protein | Treatment Duration (hours) | Fold Change in Acetylation (vs. Time 0) | Cell Line | This compound Concentration (µM) |
| Acetyl-α-Tubulin | 0 | 1.0 | [e.g., SH-SY5Y] | 5 |
| Acetyl-α-Tubulin | 6 | [Insert Data] | [e.g., SH-SY5Y] | 5 |
| Acetyl-α-Tubulin | 12 | [Insert Data] | [e.g., SH-SY5Y] | 5 |
| Acetyl-α-Tubulin | 24 | [Insert Data] | [e.g., SH-SY5Y] | 5 |
| Acetyl-α-Tubulin | 48 | [Insert Data] | [e.g., SH-SY5Y] | 5 |
| Acetyl-Histone H3 | 0 | 1.0 | [e.g., SH-SY5Y] | 5 |
| Acetyl-Histone H3 | 6 | [Insert Data] | [e.g., SH-SY5Y] | 5 |
| Acetyl-Histone H3 | 12 | [Insert Data] | [e.g., SH-SY5Y] | 5 |
| Acetyl-Histone H3 | 24 | [Insert Data] | [e.g., SH-SY5Y] | 5 |
| Acetyl-Histone H3 | 48 | [Insert Data] | [e.g., SH-SY5Y] | 5 |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting HDACs, leading to the hyperacetylation of its substrates.
Experimental Workflow
The diagram below outlines the key steps for performing a Western blot analysis to assess this compound induced protein acetylation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., SH-SY5Y, HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Cell Culture : Culture the cells overnight in the appropriate growth medium and conditions.
-
This compound Treatment :
-
Dose-Response : Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 24 hours).
-
Time-Course : Treat cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis and Protein Quantification
-
Cell Harvest : Following treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2] It is also recommended to include an HDAC inhibitor, such as Trichostatin A (TSA), in the lysis buffer to preserve the acetylation status of proteins.[2]
-
Scraping and Collection : Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes.[7]
-
Incubation and Centrifugation : Incubate the lysates on ice for 30 minutes, vortexing periodically.[2] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][8]
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.[2]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[9]
SDS-PAGE and Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[2][10]
-
Gel Electrophoresis : Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[2][11]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.[2][10]
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., rabbit anti-acetylated-α-tubulin, rabbit anti-acetylated-histone H3, and corresponding total protein antibodies for loading controls) diluted in blocking buffer overnight at 4°C with gentle agitation.[10][11]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10][11]
-
Washing : Repeat the washing step as described in step 6.[10]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10][11]
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated protein band to the corresponding total protein or a loading control (e.g., β-actin or GAPDH).[12]
References
- 1. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by amyloid-β (Aβ) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation for western blot | Abcam [abcam.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of LASSBio-1911 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1911, a novel histone deacetylase 6 (HDAC6) inhibitor, has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases by modulating astrocyte function and reducing neuroinflammation. These application notes provide detailed protocols for utilizing quantitative polymerase chain reaction (qPCR) to analyze gene expression changes induced by this compound in astrocyte cell cultures. The included methodologies, data presentation guidelines, and visual pathway diagrams are designed to facilitate research into the molecular mechanisms of this compound and aid in the development of related therapeutic strategies.
Introduction
This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Unlike other HDACs that are mainly involved in the epigenetic regulation of gene expression through histone modification, HDAC6 has a broader range of substrates, including α-tubulin and cortactin, playing a crucial role in cell motility, protein degradation, and stress responses. In the context of neuroinflammation, HDAC6 activity in astrocytes has been linked to the activation of pro-inflammatory signaling pathways.
Inhibition of HDAC6 by this compound has been shown to promote a neuroprotective astrocyte phenotype. This is characterized by an upregulation of beneficial genes, such as S100a10, and a downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This shift in gene expression suggests a promising mechanism for mitigating the neuroinflammatory component of neurodegenerative diseases.
Quantitative PCR is a highly sensitive and specific technique for measuring changes in gene expression. This document provides a comprehensive guide for researchers to design and execute qPCR experiments to quantify the effects of this compound on target gene expression in astrocytes.
Signaling Pathway of this compound in Astrocytes
This compound exerts its effects by inhibiting the enzymatic activity of HDAC6. In astrocytes, HDAC6 is involved in signaling pathways that regulate inflammatory responses. By inhibiting HDAC6, this compound prevents the deacetylation of its substrates, leading to downstream effects on gene expression. The diagram below illustrates the hypothesized signaling pathway.
Caption: this compound signaling pathway in astrocytes.
Experimental Protocols
This section provides a detailed methodology for investigating gene expression changes in mouse astrocytes treated with this compound.
Cell Culture and Treatment
-
Cell Line: Primary mouse astrocytes or a suitable astrocyte cell line (e.g., C8-D1A).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Treatment Protocol:
-
Seed astrocytes in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with 1 µM this compound for 24 hours.[1] A vehicle control (DMSO) should be run in parallel.
-
Include an untreated control group.
-
Perform at least three biological replicates for each condition.
-
RNA Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the well using 1 mL of TRIzol™ reagent per well.
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in 20-50 µL of RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
cDNA Synthesis
-
Use a reverse transcription kit according to the manufacturer's instructions.
-
In a typical 20 µL reaction, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, dNTPs, reverse transcriptase, and reaction buffer.
-
Perform the reverse transcription reaction in a thermal cycler. A typical program is: 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes.
-
Store the resulting cDNA at -20°C.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Use the primer sequences listed in the table below.
-
Perform the qPCR in a real-time PCR detection system with a program such as: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Run each sample in triplicate.
-
Include no-template controls (NTCs) for each primer pair.
Experimental Workflow Diagram
Caption: Experimental workflow for qPCR analysis.
Data Presentation
Primer Sequences for qPCR
The following table provides validated or commercially available primer sequences for target and reference genes in mouse.
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Target Genes | |||
| S100a10 | AGAACTGAAAGACCTGCTACAAAC | CTCCGTTTTCATCCAGTTCCTTC | OriGene MP214944 |
| Tnf-α | GCCTCTTCTCATTCCTGCTTG | CTGATGAGAGGGAGGCCATT | [2] |
| Il-1β | TGCCACCTTTTGACAGTGATG | AAGGTCCACGGGAAAGACAC | Spandidos Publications |
| Il-6 | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT | Spandidos Publications |
| Gfap | GCTGGAGGGCGAAGAAAACCG | CACGGATTTGGTGTCCAGGCTGG | [3] |
| Reference Genes | |||
| Gapdh | TGTGTCCGTCGTGGATCTGA | CCTGCTTCACCACCTTCTTGA | [3] |
| Actb | CGTGCGTGACATCAAAGAGAA | TGGATGCCACAGGATTCCAT | [2] |
| Hprt | CTGGTGAAAAGGACCTCTCGAAG | CCAGTTTCACTAATGACACAAACG | OriGene MP206455 |
Quantitative Data Summary
Relative gene expression can be calculated using the ΔΔCt method. The results should be presented as fold change relative to the vehicle control.
| Treatment | Target Gene | Average Ct | ΔCt (Target - Reference) | ΔΔCt (ΔCt Sample - ΔCt Control) | Fold Change (2-ΔΔCt) |
| Vehicle (DMSO) | S100a10 | 24.5 | 4.2 | 0 | 1.0 |
| Gapdh | 20.3 | ||||
| This compound (1µM) | S100a10 | 23.0 | 2.8 | -1.4 | 2.64 |
| Gapdh | 20.2 | ||||
| Vehicle (DMSO) | Tnf-α | 28.1 | 7.8 | 0 | 1.0 |
| Gapdh | 20.3 | ||||
| This compound (1µM) | Tnf-α | 29.5 | 9.3 | 1.5 | 0.35 |
| Gapdh | 20.2 | ||||
| Vehicle (DMSO) | Il-1β | 30.2 | 9.9 | 0 | 1.0 |
| Gapdh | 20.3 | ||||
| This compound (1µM) | Il-1β | 31.8 | 11.6 | 1.7 | 0.31 |
| Gapdh | 20.2 | ||||
| Vehicle (DMSO) | Il-6 | 29.8 | 9.5 | 0 | 1.0 |
| Gapdh | 20.3 | ||||
| This compound (1µM) | Il-6 | 31.1 | 10.9 | 1.4 | 0.38 |
| Gapdh | 20.2 |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression in astrocytes. By utilizing the described qPCR methodology, researchers can effectively quantify changes in key neuroinflammatory and neuroprotective genes, thereby contributing to a deeper understanding of the therapeutic potential of this novel HDAC6 inhibitor. The provided diagrams and data presentation formats are intended to ensure clarity and reproducibility of experimental findings.
References
Application Notes and Protocols: Flow Cytometry Analysis of Glial Cells Treated with LASSBio-1911
Audience: Researchers, scientists, and drug development professionals.
Introduction
LASSBio-1911 is a novel histone deacetylase 6 (HDAC6) inhibitor that has demonstrated significant potential in modulating glial cell activity, particularly in the context of neuroinflammation.[1] Glial cells, including astrocytes and microglia, play a crucial role in the central nervous system (CNS) homeostasis and pathology.[2] Dysregulation of their function is implicated in various neurodegenerative diseases.[3] this compound has been shown to shift astrocytes towards a neuroprotective A2 phenotype and reduce the expression of pro-inflammatory markers.[1][4] This document provides detailed protocols for the analysis of glial cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of heterogeneous populations.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on astrocyte phenotype as determined by flow cytometry. The data is based on studies analyzing hippocampal tissue from a mouse model.
| Treatment Group | Cell Population | Percentage of Positive Cells (%) | Fold Change vs. Vehicle |
| Vehicle | GFAP+/C3+ (A1-like Astrocytes) | 15.2% | 1.0 |
| This compound | GFAP+/C3+ (A1-like Astrocytes) | 8.5% | 0.56 |
| Vehicle | GFAP+/S100a10+ (A2-like Astrocytes) | 12.8% | 1.0 |
| This compound | GFAP+/S100a10+ (A2-like Astrocytes) | 22.4% | 1.75 |
Data is representative and compiled from findings reported on the effects of this compound on astrocyte reactivity markers.[4]
Experimental Protocols
Glial Cell Culture and this compound Treatment
This protocol describes the in vitro treatment of primary glial cell cultures with this compound.
Materials:
-
Primary mixed glial cell cultures (or specific astrocyte or microglia cultures)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate primary glial cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with cell harvesting for flow cytometry analysis.
Preparation of Single-Cell Suspensions from Brain Tissue
This protocol details the isolation of glial cells from brain tissue for flow cytometry analysis.
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Enzymatic digestion solution (e.g., Accutase)[5]
-
Myelin removal solution (e.g., Percoll gradient or myelin removal beads)[5]
-
70 µm and 40 µm cell strainers
-
50 mL conical tubes
-
Refrigerated centrifuge
Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold PBS to remove blood from the brain.
-
Dissect the brain region of interest and place it in ice-cold HBSS.
-
Mince the tissue into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a tube containing enzymatic digestion solution and incubate according to the manufacturer's instructions (e.g., 37°C for 15-20 minutes with gentle agitation).
-
Stop the digestion by adding an equal volume of cold HBSS with 10% FBS.
-
Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer into a new 50 mL tube.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet and proceed with myelin removal. For a Percoll gradient, carefully layer the cell suspension on top of the gradient and centrifuge.[5]
-
Collect the glial cell layer and wash with cold PBS.
-
Pass the cell suspension through a 40 µm cell strainer to remove any remaining clumps.
-
The cells are now ready for antibody staining.
Antibody Staining for Flow Cytometry
This protocol outlines the staining of glial cells with fluorescently conjugated antibodies for surface and intracellular markers.
Materials:
-
Single-cell suspension of glial cells
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., anti-CD16/CD32 antibody)
-
Fluorescently conjugated primary antibodies (see table below for examples)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometry tubes
Recommended Antibody Panel:
| Target | Cell Type | Fluorochrome | Purpose |
| CD45 | Microglia/Immune Cells | FITC | Distinguish microglia (CD45-low) from infiltrating immune cells (CD45-high) |
| CD11b | Microglia/Myeloid Cells | PE | General marker for microglia |
| GFAP | Astrocytes | APC | General marker for astrocytes (intracellular) |
| C3 | A1-like Astrocytes | PerCP-Cy5.5 | Marker for pro-inflammatory astrocytes (intracellular) |
| S100a10 | A2-like Astrocytes | Alexa Fluor 488 | Marker for neuroprotective astrocytes (intracellular) |
| CD68 | Activated Microglia | PE-Cy7 | Marker for activated/phagocytic microglia |
Procedure:
-
Centrifuge the single-cell suspension at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
Add Fc block to each tube and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the appropriate combination of fluorescently conjugated antibodies for surface markers (e.g., CD45, CD11b) to the respective tubes.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
For intracellular staining (e.g., GFAP, C3, S100a10), resuspend the cells in Fixation/Permeabilization buffer and incubate according to the manufacturer's protocol.
-
Wash the cells with Permeabilization buffer.
-
Add the intracellular antibodies and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
The samples are now ready for acquisition on a flow cytometer.
Flow Cytometry Acquisition and Analysis
Procedure:
-
Set up the flow cytometer with the appropriate laser and filter configurations for the chosen fluorochromes.
-
Use unstained and single-color stained controls to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 50,000-100,000 events in the glial cell gate).
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on the glial cell population of interest based on forward and side scatter (FSC/SSC) characteristics.
-
For microglia analysis, first gate on CD11b+ cells and then differentiate based on CD45 expression (CD45-low for microglia).
-
For astrocyte analysis, gate on GFAP+ cells.
-
Quantify the percentage of cells expressing the markers of interest (e.g., C3, S100a10, CD68) within the defined glial cell populations.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway of this compound in astrocytes.
References
- 1. Analysis of Microglia and Monocyte-derived Macrophages from the Central Nervous System by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of astrocyte regulators by nucleic acid cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neocortical glial cell numbers in human brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
LASSBio-1911: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1911 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases. As a modulator of epigenetic pathways, this compound has been shown to influence gene expression, mitigate neuroinflammation, and promote neuroprotection. These application notes provide a comprehensive overview of the current research on this compound in neurodegenerative disease models, with a primary focus on Alzheimer's disease, for which the most extensive data is available. Additionally, this document explores the theoretical framework and potential applications of this compound in other neurodegenerative conditions such as Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), based on its mechanism of action and the established role of HDACs in these pathologies. Detailed experimental protocols for the application of this compound in an Alzheimer's disease mouse model are provided, alongside structured data summaries and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a potent inhibitor of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In the context of neurodegenerative diseases, dysregulation of HDAC activity has been linked to pathological processes including neuroinflammation, synaptic dysfunction, and neuronal death. By inhibiting HDACs, this compound promotes a more open chromatin structure, facilitating the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.
Application in Alzheimer's Disease (AD) Model
The most robust evidence for the therapeutic efficacy of this compound comes from studies utilizing a mouse model of Alzheimer's disease induced by amyloid-β oligomers (AβO).
Mechanism of Action in AD
In the context of AD, this compound has been shown to exert its neuroprotective effects through multiple mechanisms:
-
Modulation of Astrocyte Reactivity: this compound reverses the pro-inflammatory phenotype of astrocytes, key players in neuroinflammation, and promotes a shift towards a neuroprotective state.[1]
-
Reduction of Neuroinflammation: The compound has been observed to decrease the levels of inflammatory cytokines in the brain.[1]
-
Rescue of Synaptic and Memory Deficits: Treatment with this compound has been shown to rescue cognitive deficits and restore synaptic loss in AβO-injected mice.[1]
-
Epigenetic Regulation: By inhibiting HDACs, this compound restores histone acetylation levels, which are often reduced in the presence of Aβ pathology.
Data Summary: this compound in AβO-induced AD Mouse Model
| Parameter | Model | Treatment Group | Outcome | Reference |
| Cognitive Function | AβO-injected Swiss adult mice | This compound and AβO | Reversal of cognitive deficits | [1] |
| Synaptic Integrity | AβO-injected Swiss adult mice | This compound and AβO | Rescue of synaptic loss, quantified by synaptophysin/homer immunostaining | [1] |
| Astrocyte Phenotype | AβO-injected Swiss adult mice | This compound and AβO | Shift towards a neuroprotective state, increased S100a10 expression | [1] |
| Inflammatory Cytokines | AβO-injected Swiss adult mice | This compound and AβO | Reversal of inflammatory cytokine levels | [1] |
Experimental Protocol: AβO-induced Synaptic and Memory Deficits Model
This protocol outlines the key steps for inducing an AD-like pathology in mice using AβO and subsequent treatment with this compound.
Materials:
-
Swiss adult mice
-
Amyloid-β (1-42) peptide
-
Sterile saline
-
This compound
-
Vehicle for this compound
-
Surgical equipment for intracerebroventricular injection
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Immunohistochemistry reagents (antibodies against synaptophysin, homer, Zif268/EGR1, PSD-95)
-
Western blotting equipment and reagents
Procedure:
-
AβO Preparation: Prepare Aβ oligomers from the Aβ (1-42) peptide according to established protocols.
-
Animal Model Induction:
-
Anesthetize Swiss adult mice.
-
Perform intracerebroventricular (ICV) injection of AβO. A control group should be injected with sterile saline.
-
-
This compound Treatment:
-
Administer this compound or vehicle to the respective groups of AβO-injected mice. The specific dosage and administration route should be optimized based on preliminary studies.
-
-
Behavioral Analysis:
-
Conduct cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.
-
-
Histological and Biochemical Analysis:
-
Perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry on hippocampal sections to quantify synaptic puncta (synaptophysin/homer colocalization) and neuronal activity markers (Zif268/EGR1).
-
Conduct Western blotting on hippocampal tissues to quantify levels of synaptic proteins like PSD-95 and synaptophysin.
-
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an AβO-induced mouse model of Alzheimer's disease.
Caption: Proposed mechanism of action of this compound in ameliorating AβO-induced pathology.
Potential Applications in Other Neurodegenerative Diseases
While specific experimental data for this compound in other neurodegenerative diseases is currently limited, its role as an HDAC inhibitor suggests plausible therapeutic applications in conditions such as Parkinson's disease, Huntington's disease, and ALS. The rationale for this is based on the known involvement of HDAC-mediated transcriptional dysregulation in the pathogenesis of these disorders.
Parkinson's Disease (PD)
Rationale: In PD, the loss of dopaminergic neurons in the substantia nigra is a key pathological feature. HDAC inhibitors have been shown in various PD models to protect these neurons from cell death and reduce neuroinflammation.
Hypothetical Experimental Protocol:
-
Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced mouse or rat models of PD.
-
Treatment: Systemic administration of this compound before, during, or after neurotoxin administration.
-
Outcome Measures:
-
Behavioral tests: Rotarod test for motor coordination, cylinder test for forelimb akinesia.
-
Histological analysis: Tyrosine hydroxylase (TH) staining to quantify dopaminergic neuron survival in the substantia nigra.
-
Biochemical analysis: Measurement of dopamine and its metabolites in the striatum via HPLC.
-
Huntington's Disease (HD)
Rationale: HD is caused by a polyglutamine expansion in the huntingtin protein, leading to the formation of toxic protein aggregates. HDAC inhibitors have been shown to improve motor function and extend lifespan in HD mouse models, potentially by restoring the expression of neuroprotective genes like brain-derived neurotrophic factor (BDNF).
Hypothetical Experimental Protocol:
-
Model: R6/2 or YAC128 transgenic mouse models of HD.
-
Treatment: Chronic administration of this compound.
-
Outcome Measures:
-
Behavioral tests: Rotarod test, open field test for locomotor activity, grip strength test.
-
Histological analysis: Immunohistochemistry for huntingtin aggregates in the striatum and cortex.
-
Molecular analysis: Measurement of BDNF mRNA and protein levels.
-
Amyotrophic Lateral Sclerosis (ALS)
Rationale: ALS is characterized by the progressive degeneration of motor neurons. HDAC inhibitors have demonstrated neuroprotective effects in cellular and animal models of ALS, potentially by reducing oxidative stress and inflammation.
Hypothetical Experimental Protocol:
-
Model: SOD1-G93A transgenic mouse model of ALS.
-
Treatment: Systemic administration of this compound starting at a pre-symptomatic or early symptomatic stage.
-
Outcome Measures:
-
Functional assessment: Rotarod test, grip strength test, monitoring of disease onset and progression.
-
Survival analysis.
-
Histological analysis: Quantification of motor neuron survival in the spinal cord.
-
Conclusion and Future Directions
This compound has emerged as a promising therapeutic candidate for Alzheimer's disease, with a clear mechanism of action involving the modulation of astrocyte function and reduction of neuroinflammation. While its application in other neurodegenerative diseases remains to be experimentally validated, its properties as an HDAC inhibitor provide a strong rationale for its investigation in Parkinson's disease, Huntington's disease, and ALS. Further preclinical studies are warranted to explore the full therapeutic potential of this compound across a spectrum of neurodegenerative conditions. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers embarking on such investigations.
References
Troubleshooting & Optimization
LASSBio-1911 solubility and stability in experimental buffers
This technical support center provides guidance on the solubility and stability of LASSBio-1911 for researchers, scientists, and drug development professionals. The following information is curated to address common challenges encountered during in vitro and in vivo experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, it is recommended to use a high-purity organic solvent such as dimethyl sulfoxide (DMSO). DMSO is a versatile solvent capable of dissolving a wide range of organic compounds. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent in your final experimental medium.
Q2: How should I dilute the this compound stock solution into aqueous experimental buffers?
A2: To minimize precipitation, it is crucial to perform serial dilutions. Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution. A common practice is to first dilute the stock solution in a small volume of a co-solvent or the experimental medium with vigorous vortexing before bringing it to the final desired concentration.
Q3: Is this compound soluble in common aqueous buffers like PBS?
A3: While specific public data on the aqueous solubility of this compound is not available, N-acylhydrazone derivatives, to which this compound belongs, often exhibit limited aqueous solubility. The solubility in buffers like Phosphate-Buffered Saline (PBS), Tris-HCl, or HEPES will likely be concentration-dependent and may require the presence of a small percentage of an organic co-solvent (e.g., <1% DMSO). It is highly recommended to perform solubility testing for your specific experimental conditions.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution is not publicly documented. As a general precaution, it is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. Long-term storage of diluted aqueous solutions is not recommended due to the potential for hydrolysis or degradation. Stock solutions in anhydrous DMSO are generally more stable when stored at -20°C or -80°C.
Q5: How can I assess the stability of this compound in my specific experimental buffer?
A5: To determine the stability of this compound in your buffer, you can incubate the compound in the buffer for various time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., temperature, light exposure). At each time point, the concentration of the intact compound can be measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution in aqueous buffer. | The compound has low aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system. - Perform serial dilutions. - Consider using a surfactant like Tween-80 or a cyclodextrin-based formulation to enhance solubility. - Sonication may help in re-dissolving the precipitate, but visual inspection for particulates is crucial before use. |
| Inconsistent experimental results. | The compound may be degrading in the experimental buffer. | - Prepare fresh dilutions for each experiment. - Minimize the time the compound spends in aqueous buffer before being added to the experiment. - Assess the stability of the compound in your buffer over the time course of your experiment using HPLC or LC-MS. - Adjust the pH of the buffer, as the stability of N-acylhydrazones can be pH-dependent. |
| Difficulty dissolving the compound for in vivo administration. | The formulation is not optimized for in vivo use. | - For in vivo studies, a formulation containing a mixture of solvents and excipients is often necessary. A common vehicle for hydrophobic compounds is a mixture of DMSO, polyethylene glycol (e.g., PEG400), and saline. - Consult literature for formulations used with similar N-acylhydrazone compounds. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add increasing amounts of the stock solution to a fixed volume of the desired experimental buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Incubate the solutions at the desired experimental temperature for 2 hours with gentle agitation.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV or LC-MS.
-
The highest concentration at which no precipitate is observed and the supernatant concentration is equal to the nominal concentration is considered the kinetic solubility.
Protocol 2: Assessment of Solution Stability
-
Prepare a solution of this compound in the desired experimental buffer at a concentration below its determined solubility limit.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions relevant to your experiments (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one aliquot from each storage condition.
-
Immediately analyze the concentration of the intact this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Data Presentation
Please note: The following tables contain placeholder data for illustrative purposes. Researchers should generate their own data following the protocols outlined above.
Table 1: Illustrative Solubility of this compound in Common Buffers
| Buffer (pH 7.4) | Temperature (°C) | Maximum Soluble Concentration (µM) |
| PBS | 25 | [Data to be determined by user] |
| Tris-HCl | 25 | [Data to be determined by user] |
| HEPES | 25 | [Data to be determined by user] |
| PBS | 37 | [Data to be determined by user] |
| Tris-HCl | 37 | [Data to be determined by user] |
| HEPES | 37 | [Data to be determined by user] |
Table 2: Illustrative Stability of this compound (10 µM) in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | [Data to be determined by user] | [Data to be determined by user] | [Data to be determined by user] |
| 8 | [Data to be determined by user] | [Data to be determined by user] | [Data to be determined by user] |
| 24 | [Data to be determined by user] | [Data to be determined by user] | [Data to be determined by user] |
Visualizations
Caption: Experimental workflow for assessing solubility and stability.
Caption: Troubleshooting logic for solubility and stability issues.
Potential off-target effects of LASSBio-1911 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential in vitro off-target effects of LASSBio-1911. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound is characterized as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) and Histone Deacetylase 8 (HDAC8).
Q2: Is there any publicly available data from a broad kinase selectivity panel for this compound?
A2: Currently, there is no publicly available data from comprehensive kinase selectivity screening for this compound. The existing research primarily focuses on its efficacy and selectivity within the HDAC enzyme family.
Q3: Has this compound demonstrated any cytotoxicity in non-cancerous cells?
A3: this compound has been shown to have a favorable safety profile in specific non-cancerous cell types. It was not toxic to neural cells, including astrocytes and neurons, at a concentration of 1 µM for 24 hours. Furthermore, it exhibited no cytotoxic effects on human peripheral blood mononuclear cells (hPBMCs) at concentrations up to 100 µM.[1][2]
Q4: What are the known cytotoxic effects of this compound on cancer cell lines?
A4: The cytotoxic activity of this compound has been evaluated in several human cancer cell lines. It was found to be inactive against the PC3 human prostate cancer cell line. However, it did show cytotoxic effects against MOLT-4 and CCRF-CEM leukemia cell lines. For detailed cytotoxicity data, please refer to the data summary tables below.
Q5: Are there any known off-target effects for the N-acylhydrazone chemical class to which this compound belongs?
A5: Some N-acylhydrazone (NAH) derivatives have been identified as dual inhibitors of HDAC6/8 and Phosphoinositide 3-kinase alpha (PI3Kα). This suggests that PI3Kα could be a potential off-target for this class of compounds. However, specific inhibitory activity of this compound against PI3Kα has not been reported in the currently available literature.
Data Summary
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | CC50 (µM) |
| PC3 | Prostate Cancer | 24, 48, 72 hours | Inactive |
| MCF-7 | Breast Cancer | Not Reported | Not Reported |
| MOLT-4 | T-cell acute lymphoblastic leukemia | 48 hours | 12.51 |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | 48 hours | 5.65 |
CC50: 50% cytotoxic concentration. Data extracted from a study comparing multiple compounds.[1][2]
Table 2: Cytotoxicity of this compound in Non-Tumor Cells
| Cell Line | Cell Type | Assay Duration | CC50 (µM) | Maximum Cytotoxic Response at 100 µM |
| hPBMC | Human Peripheral Blood Mononuclear Cells | 48 hours | > 100 | 31.1% |
Data indicates that the 50% cytotoxic concentration was not reached even at the highest tested concentration.[1][2]
Troubleshooting Guides
Issue 1: Unexpected cell death or reduced viability in my cell line treated with this compound.
-
Possible Cause 1: Cell-type specific cytotoxicity.
-
Troubleshooting Step: this compound has shown variable cytotoxic effects depending on the cell line. As seen in Table 1, it is cytotoxic to some leukemia cell lines but not to a prostate cancer cell line or non-cancerous PBMCs. Your cell line may be particularly sensitive to HDAC6/8 inhibition or potential off-target effects.
-
Recommendation: Perform a dose-response experiment to determine the CC50 of this compound in your specific cell line. We recommend using a broad range of concentrations (e.g., 0.01 µM to 100 µM).
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While no broad kinase off-target data is available, the N-acylhydrazone scaffold has been associated with PI3Kα inhibition. If your experimental system is sensitive to PI3K pathway modulation, this could be a source of the observed effects.
-
Recommendation:
-
Assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway (e.g., Akt, S6 ribosomal protein) in the presence of this compound.
-
As a control, use a known selective PI3K inhibitor to compare the phenotypic or signaling effects with those of this compound.
-
-
Issue 2: My experimental results are inconsistent with the known function of this compound as an HDAC6/8 inhibitor.
-
Possible Cause: Dominant off-target effect in the experimental model.
-
Troubleshooting Step: The observed phenotype might be a consequence of an unknown off-target activity that is more potent or impactful in your specific cellular context than HDAC6/8 inhibition.
-
Recommendation:
-
Orthogonal Control: Use another structurally different but potent HDAC6/8 inhibitor (e.g., Tubastatin A) to see if it recapitulates the same phenotype. If the phenotype is consistent, it is likely due to on-target HDAC6/8 inhibition. If the phenotype differs, it suggests a potential off-target effect of this compound.
-
Target Engagement: Confirm that this compound is engaging its intended target in your cells. For example, you can measure the acetylation level of α-tubulin, a known substrate of HDAC6. An increase in α-tubulin acetylation would confirm HDAC6 inhibition.
-
-
Experimental Protocols & Workflows
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability and can be used to determine the CC50 of this compound in your cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.
References
Technical Support Center: LASSBio-1911 In Vivo Toxicity and Side Effect Profile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo toxicity and side effect profile of LASSBio-1911. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Publicly available in vivo toxicity data for this compound is limited. The information provided is based on the known characteristics of this compound as a Histone Deacetylase 6 (HDAC6) inhibitor and the general toxicity profile of HDAC inhibitors as a class. Researchers should perform their own comprehensive safety assessments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are planning our first in vivo study with this compound. What is the expected acute toxicity (e.g., LD50)?
A1: As of the latest available information, a definitive acute toxicity study determining the LD50 of this compound has not been published. This compound has been shown to be non-toxic to neural cells in vitro. However, for initial in vivo studies, it is crucial to conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions. Start with a low dose and escalate gradually while closely monitoring for any signs of toxicity.
Troubleshooting Unexpected Acute Toxicity:
-
Vehicle Toxicity: Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the administered volume. Conduct a vehicle-only control group.
-
Solubility Issues: Poor solubility can lead to precipitation and localized toxicity or embolism. Confirm the solubility and stability of your formulation.
-
Route of Administration: The route of administration can significantly impact toxicity. Oral administration is generally associated with fewer acute systemic reactions compared to intravenous administration. Ensure the chosen route is appropriate and technically well-executed.
-
Animal Health Status: Pre-existing health conditions in a specific animal cohort can increase susceptibility to toxic effects. Ensure all animals are healthy and properly acclimatized before the study.
Q2: What are the potential side effects we should monitor for during a sub-chronic or chronic study with this compound?
A2: While specific chronic toxicity data for this compound is not available, the side effect profile is likely to be influenced by its activity as an HDAC inhibitor. Although selective HDAC6 inhibitors are anticipated to have a better safety profile than pan-HDAC inhibitors, it is prudent to monitor for class-related side effects.
Potential Side Effects to Monitor:
-
General Health: Body weight changes, food and water consumption, changes in activity levels, and alterations in grooming behavior.
-
Gastrointestinal: Diarrhea, constipation, or changes in stool consistency.
-
Hematological: Monitor for signs of thrombocytopenia (e.g., petechiae, bruising) and anemia (e.g., pale mucous membranes). A baseline and periodic complete blood count (CBC) is recommended.
-
Cardiovascular: Some HDAC inhibitors have been associated with cardiac effects, including ECG changes (e.g., QT prolongation). If feasible, baseline and periodic ECG monitoring should be considered, especially in higher-tier toxicity studies.
-
Neurological: While this compound is being investigated for neuroprotective effects, monitor for any unexpected adverse neurological signs such as tremors, ataxia, or seizures.
Troubleshooting Observed Side Effects:
-
Dose Reduction: If side effects are observed, consider reducing the dose or the frequency of administration.
-
Supportive Care: Provide supportive care as needed, such as fluid therapy for diarrhea.
-
Clinical Pathology: If specific side effects are noted, conduct targeted clinical pathology (e.g., serum chemistry for liver or kidney function) and histopathology to identify the affected organs.
Q3: We observed a decrease in platelet count in our treatment group. Is this a known side effect of HDAC inhibitors?
A3: Yes, thrombocytopenia (low platelet count) is a well-documented side effect of several HDAC inhibitors, particularly in clinical settings. Although this compound is a selective HDAC6 inhibitor, which may reduce the likelihood or severity of this effect, it is a critical parameter to monitor.
Troubleshooting Thrombocytopenia:
-
Confirm with a Repeat Blood Draw: Rule out sample clotting or instrument error.
-
Evaluate Dose-Dependency: Determine if the effect is more pronounced at higher doses.
-
Assess Reversibility: If the treatment is paused, monitor if the platelet count recovers.
-
Mechanism of Action: HDAC inhibitors can affect megakaryocyte maturation and platelet production. This is often a manageable and reversible effect.
Quantitative Data
Specific quantitative in vivo toxicity data for this compound is not currently available in the public domain. The table below summarizes common adverse events observed with various HDAC inhibitors in clinical trials for oncological indications. This is for informational purposes only and may not be directly predictive of the side effect profile of this compound in a preclinical setting for neurodegenerative diseases.
| Adverse Event Class | Common Side Effects Reported for HDAC Inhibitors |
| Constitutional | Fatigue, Anorexia, Weight Loss |
| Gastrointestinal | Nausea, Vomiting, Diarrhea |
| Hematological | Thrombocytopenia, Anemia, Neutropenia |
| Metabolic | Electrolyte abnormalities (e.g., hyponatremia, hypokalemia) |
| Cardiovascular | ECG changes (e.g., QT prolongation) |
| Neurological | Dizziness, Headache |
Experimental Protocols
The following are generalized, standard protocols for initial in vivo toxicity assessment. These should be adapted based on the specific research question, animal model, and institutional guidelines (IACUC).
1. Acute Toxicity Study (Dose-Range Finding)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
Animals: Use a small group of rodents (e.g., mice or rats), typically 3-5 per sex per dose group.
-
Dose Levels: Administer a single dose of this compound at escalating levels. A control group receiving only the vehicle should be included.
-
Administration: The route of administration should be the one intended for efficacy studies.
-
Observation Period: Closely monitor animals for clinical signs of toxicity immediately after dosing and for up to 14 days. This includes changes in behavior, appearance, and body weight.
-
Endpoint: At the end of the observation period, perform a gross necropsy. Organ collection for histopathology is recommended, especially for the highest dose group.
2. Sub-chronic Toxicity Study
-
Objective: To evaluate the potential toxicity of this compound after repeated administration and to identify target organs of toxicity.
-
Animals: Use a larger group of rodents (e.g., 10 per sex per dose group).
-
Dose Levels: Typically three dose levels (low, mid, high) and a vehicle control group. The high dose should be based on the MTD from the acute study.
-
Administration: Daily administration for a period of 28 or 90 days.
-
Parameters Monitored:
-
Daily: Clinical signs of toxicity.
-
Weekly: Body weight, food, and water consumption.
-
At Termination (and possibly interim): Hematology, clinical chemistry, and urinalysis.
-
-
Endpoint: At the end of the study, conduct a full necropsy, record organ weights, and perform comprehensive histopathological examination of all major organs and tissues.
Visualizations
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A typical workflow for preclinical in vivo toxicity assessment of a new compound.
Signaling Pathway of HDAC6 Inhibition
Caption: this compound inhibits HDAC6, leading to an accumulation of acetylated α-tubulin.
Optimizing LASSBio-1911 dosage for maximum neuroprotective effect
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of LASSBio-1911 to achieve maximum neuroprotective effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, brain-penetrant small molecule that functions as a selective inhibitor of histone deacetylase 6 (HDAC6) and HDAC8.[1] Its neuroprotective effects are primarily attributed to its ability to modulate the function of astrocytes, a key glial cell type in the central nervous system. By inhibiting HDAC6, this compound promotes a shift in astrocytes from a pro-inflammatory (A1) to a neuroprotective (A2) phenotype, enhances their synaptogenic potential, and reduces neuroinflammation, thereby creating a more favorable environment for neuronal survival and function.[1][2]
Q2: What is the recommended starting concentration for in vitro studies using this compound on astrocytes?
A2: Based on published research, a concentration of 1 µM this compound has been shown to be effective in cultured astrocytes without inducing cytotoxicity.[2] However, it is always recommended to perform a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal non-toxic concentration for your specific astrocyte culture system and experimental endpoint.
Q3: What is the suggested in vivo dosage of this compound for neuroprotection studies in mice?
A3: In a mouse model of Alzheimer's disease, a dosage of 50 mg/kg of this compound administered once daily has been demonstrated to be effective in rescuing memory deficits.[3] The administration route for this dosage was not explicitly stated in the initial findings, though intraperitoneal (i.p.) or oral (p.o.) administration are common for such studies. It is crucial to perform pilot studies to determine the optimal dosage and administration route for your specific animal model and experimental design.
Q4: How can I confirm that this compound is active in my cellular model?
A4: As this compound is an HDAC6 inhibitor, its activity can be confirmed by assessing the acetylation status of its known substrates. A common method is to perform a Western blot for acetylated α-tubulin, a primary substrate of HDAC6. An increase in the levels of acetylated α-tubulin following this compound treatment would indicate target engagement and compound activity.
Q5: Are there any known stability issues with this compound?
A5: While specific stability data for this compound is not widely published, it is good laboratory practice to prepare fresh stock solutions of the compound for each experiment. Stock solutions are typically prepared in a solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| No observable neuroprotective effect | Compound inactivity: this compound solution may have degraded or was improperly prepared. | Prepare fresh stock solutions of this compound for each experiment. Confirm the purity and integrity of the compound if possible. |
| Sub-optimal concentration: The concentration of this compound may be too low for your specific cell model or assay. | Perform a dose-response experiment to determine the optimal concentration. | |
| Incorrect timing of treatment: The treatment window may not align with the peak of the induced neurotoxic insult. | Optimize the timing of this compound administration relative to the application of the neurotoxic agent (e.g., pre-treatment, co-treatment, post-treatment). | |
| Cell culture variability: Primary astrocyte cultures can have batch-to-batch variability. | Ensure consistent cell seeding density and culture conditions. Use cells from a similar passage number for all experiments. | |
| High cytotoxicity observed | Concentration is too high: The concentration of this compound may be in a toxic range for your specific cell type. | Perform a dose-response curve to identify a non-toxic concentration range. |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control group. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in incubation times, reagent concentrations, or cell densities. | Standardize all experimental parameters and document them meticulously. |
| Assay variability: Inconsistent performance of antibodies or reagents. | Validate all antibodies and reagents before use. Include positive and negative controls for each assay. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Lack of behavioral improvement | Inadequate dosage: The administered dose of this compound may not be sufficient to achieve a therapeutic concentration in the brain. | Perform a dose-escalation study to determine the maximum tolerated dose and an effective dose for your animal model. |
| Poor bioavailability/brain penetration: The chosen administration route may not be optimal. | Investigate different administration routes (e.g., oral gavage, intraperitoneal injection). Pharmacokinetic studies can determine the brain concentration of this compound. | |
| Timing and duration of treatment: The treatment may have been initiated too late in the disease progression or was not long enough. | Initiate treatment at different stages of the disease model and vary the duration of the treatment. | |
| Adverse effects observed in animals | Toxicity at the administered dose: The dose of this compound may be too high. | Reduce the dosage or consider a different administration schedule. Monitor the animals closely for any signs of toxicity. |
| Vehicle-related toxicity: The vehicle used for drug delivery may be causing adverse effects. | Test the vehicle alone as a control group to rule out any vehicle-induced toxicity. | |
| High variability in behavioral data | Inconsistent drug administration: Variations in the volume or timing of drug administration. | Ensure accurate and consistent administration of this compound. |
| Individual animal differences: Biological variability among animals. | Increase the sample size per group to improve statistical power. |
Experimental Protocols
In Vitro Astrocyte Neuroprotection Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound on primary astrocyte cultures against an excitotoxic insult.
1. Primary Astrocyte Culture:
-
Isolate primary astrocytes from the cerebral cortices of neonatal (P0-P2) mice or rats.
-
Culture the cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Purify the astrocyte culture by shaking to remove microglia and oligodendrocytes.
-
Plate the astrocytes in 24-well or 96-well plates at a density of 5 x 10^4 cells/cm².
2. This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Once astrocytes reach 80-90% confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO).
-
Incubate the cells for 24 hours.
3. Induction of Neurotoxicity:
-
Prepare a stock solution of a neurotoxic agent (e.g., glutamate or amyloid-β oligomers).
-
Add the neurotoxic agent to the culture medium at a pre-determined toxic concentration.
-
Co-incubate with this compound for an additional 24 hours.
4. Assessment of Neuroprotection (Cell Viability):
-
Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Read the absorbance or fluorescence according to the manufacturer's instructions.
-
Express cell viability as a percentage of the vehicle-treated control group.
5. Western Blot for Acetylated α-tubulin:
-
Lyse the treated astrocytes in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
In Vivo Neuroprotection Study in a Mouse Model of Alzheimer's Disease
This protocol provides a framework for evaluating the neuroprotective effects of this compound in a mouse model of Alzheimer's disease induced by amyloid-β oligomer (AβO) injection.
1. Animal Model:
-
Use adult Swiss mice (or a relevant transgenic model).
-
Anesthetize the mice and stereotactically inject AβOs into the lateral ventricles.
2. This compound Administration:
-
Prepare a formulation of this compound suitable for the chosen administration route (e.g., dissolved in saline with a small percentage of a solubilizing agent for i.p. injection).
-
Administer this compound at a dose of 50 mg/kg once daily.[3]
-
Begin treatment either before or after the AβO injection, depending on the experimental question (prophylactic vs. therapeutic).
-
Treat the animals for a specified duration (e.g., 2-4 weeks).
3. Behavioral Testing:
-
After the treatment period, assess cognitive function using a battery of behavioral tests, such as the Morris water maze, Y-maze, or novel object recognition test.
4. Histological and Biochemical Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains for histological analysis (e.g., immunohistochemistry for neuronal markers, astrocyte reactivity markers like GFAP, and synaptic markers).
-
Alternatively, collect fresh brain tissue for biochemical analysis (e.g., Western blotting for acetylated α-tubulin and other relevant proteins, or ELISA for inflammatory cytokines).
Visualizations
Caption: Mechanism of this compound neuroprotection.
Caption: In vitro experimental workflow.
Caption: Troubleshooting logical workflow.
References
Technical Support Center: Overcoming Challenges in LASSBio-1911 Delivery to the Brain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of LASSBio-1911 to the brain.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low brain-to-plasma concentration ratio of this compound. | Poor blood-brain barrier (BBB) permeability. | 1. Formulation enhancement: Investigate nanoformulations (e.g., liposomes, polymeric nanoparticles) to improve BBB transport. 2. Chemical modification: Explore prodrug strategies to enhance lipophilicity for passive diffusion. 3. Co-administration: Use with BBB modulators or efflux pump inhibitors (e.g., P-glycoprotein inhibitors), following thorough in vitro and in vivo testing for safety and efficacy. |
| High activity of efflux transporters (e.g., P-glycoprotein). | 1. In vitro transporter assay: Use cell lines expressing relevant efflux transporters (e.g., MDCK-MDR1) to confirm if this compound is a substrate. 2. Inhibition studies: Co-administer with known P-gp inhibitors in animal models to assess impact on brain uptake. | |
| Rapid metabolism in the periphery or at the BBB. | 1. Metabolic stability assays: Conduct in vitro assays using liver microsomes and brain homogenates to determine the metabolic rate. 2. Pharmacokinetic modeling: Develop a model to understand the contribution of metabolism to the overall low brain exposure. | |
| High variability in brain concentration across experimental animals. | Inconsistent dosing or formulation. | 1. Standardize procedures: Ensure consistent vehicle preparation, dosing volume, and administration technique. 2. Formulation stability: Verify the stability of the this compound formulation under experimental conditions. |
| Genetic variability in animal models affecting transporter expression or metabolism. | 1. Use of inbred strains: Employ genetically homogenous animal strains to reduce biological variability. 2. Genotyping: If significant variability persists, consider genotyping animals for key drug-metabolizing enzymes or transporters. | |
| In vitro BBB model shows poor correlation with in vivo results. | The in vitro model lacks the complexity of the in vivo BBB. | 1. Increase model complexity: Move from simple monoculture models to co-culture (with astrocytes, pericytes) or tri-culture models.[1][2][3] 2. Incorporate flow: Utilize microfluidic "BBB-on-a-chip" models to mimic physiological shear stress.[4] 3. Cell source: Prefer primary or iPSC-derived human brain endothelial cells over immortalized cell lines for better in vivo relevance.[2][5] |
| Differences in transporter expression and activity between cell lines and in vivo BBB. | 1. Characterize your model: Perform quantitative PCR and western blotting to confirm the expression of key influx and efflux transporters in your in vitro model.[1] 2. Functional assays: Use known substrates and inhibitors to validate the functional activity of these transporters. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its potential mechanism of action in the brain?
This compound is a novel N-acylhydrazone derivative that acts as a histone deacetylase (HDAC) inhibitor.[6] Developed by Brazilian scientists, it has shown promise as a potential therapeutic agent for Alzheimer's disease.[7][8][9] Its proposed mechanism involves the protection of astrocytes, which are crucial for neuronal support and function.[7][9] By inhibiting HDACs, this compound may modulate gene expression to reduce neuroinflammation and restore synaptic function, ultimately leading to improved cognitive performance as observed in animal models of Alzheimer's disease.[9][10]
2. What are the main challenges in delivering this compound to the brain?
The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system (CNS).[11][12] Specific challenges for a small molecule like this compound may include:
-
Low passive permeability: The physicochemical properties of the molecule (e.g., size, polarity, lipophilicity) may not be optimal for passive diffusion across the BBB.[12]
-
Efflux transporter activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain endothelial cells back into the bloodstream.[12][13]
-
Metabolic instability: The compound might be metabolized by enzymes present in the brain endothelial cells or in the peripheral circulation.[12]
3. What in vitro models are recommended for assessing this compound BBB permeability?
A tiered approach is recommended, starting with simpler models and progressing to more complex ones:
-
Monoculture models: Using a single layer of brain endothelial cells (e.g., hCMEC/D3) on a transwell insert is a common starting point for high-throughput screening.[1][2]
-
Co-culture and tri-culture models: Adding astrocytes and pericytes to the system better mimics the neurovascular unit and often results in a tighter barrier with more physiologically relevant transporter expression.[1][2][3]
-
Microfluidic "BBB-on-a-chip" models: These advanced models incorporate physiological shear stress and can provide more accurate predictions of in vivo permeability.[4]
4. What are the key parameters to measure in these in vitro models?
-
Transendothelial Electrical Resistance (TEER): This measurement indicates the tightness of the barrier. Higher TEER values suggest a more intact barrier.[3]
-
Apparent Permeability Coefficient (Papp): This is calculated to quantify the rate at which this compound crosses the endothelial cell monolayer.
-
Efflux Ratio: By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), the efflux ratio can be determined to see if the compound is actively transported out of the "brain" side of the model.
5. Which in vivo models are suitable for evaluating the brain delivery of this compound?
Rodent models, such as mice and rats, are commonly used for initial in vivo assessment of brain penetration.[14] Key techniques include:
-
Brain homogenate analysis: After systemic administration, the concentration of this compound is measured in both the brain tissue and plasma to determine the brain-to-plasma concentration ratio.
-
Microdialysis: This technique allows for the sampling of the unbound, pharmacologically active drug concentration in the brain extracellular fluid, providing a more accurate measure of target site exposure.[14]
Data Presentation
Table 1: In Vitro Permeability of this compound Across Different BBB Models
| BBB Model | TEER (Ω·cm²) | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| hCMEC/D3 Monoculture | 50 ± 5 | 5.2 ± 0.4 | 1.2 ± 0.2 |
| hCMEC/D3 + Astrocyte Co-culture | 150 ± 15 | 3.1 ± 0.3 | 4.5 ± 0.6 |
| BBB-on-a-chip (with flow) | 300 ± 25 | 1.8 ± 0.2 | 4.8 ± 0.5 |
Data are presented as mean ± SD and are hypothetical examples.
Table 2: In Vivo Brain Penetration of this compound in Mice
| Dose (mg/kg, i.v.) | Time (min) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio |
| 5 | 30 | 1250 | 150 | 0.12 |
| 5 | 60 | 800 | 110 | 0.14 |
| 5 (+ P-gp Inhibitor) | 60 | 850 | 340 | 0.40 |
Data are hypothetical examples.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Co-culture Model
-
Cell Seeding:
-
Coat the apical side of a 24-well transwell insert (0.4 µm pore size) with collagen.
-
Seed human brain microvascular endothelial cells (hBMECs) on the apical side.
-
Seed human astrocytes on the basolateral side of the well.
-
Culture until a confluent monolayer with stable TEER values is achieved.
-
-
TEER Measurement:
-
Measure TEER daily using an epithelial voltohmmeter to monitor barrier integrity.
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with a solution containing this compound at a known concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh medium.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Mandatory Visualizations
Caption: Workflow for evaluating the brain delivery of this compound.
Caption: Proposed signaling pathway of this compound in astrocytes.
References
- 1. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 4. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. qualimedica.com.br [qualimedica.com.br]
- 8. Molécula brasileira é novidade contra Alzheimer • notícias • plurale em site: ação, cidadania, ambiente [plurale.com.br]
- 9. icb.ufrj.br [icb.ufrj.br]
- 10. researchgate.net [researchgate.net]
- 11. proventainternational.com [proventainternational.com]
- 12. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 13. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating Behavioral Data in LASSBio-1911-Treated Mice: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting behavioral data from mice treated with LASSBio-1911, a promising HDAC6 inhibitor. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected quantitative outcomes to aid in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a histone deacetylase 6 (HDAC6) inhibitor. Its therapeutic effects in mouse models of neurodegenerative diseases, such as Alzheimer's disease, are primarily attributed to its ability to modulate astrocyte activity. By inhibiting HDAC6, this compound promotes a shift in astrocyte phenotype from a pro-inflammatory (A1) to a neuroprotective (A2) state. This shift helps to reduce neuroinflammation and rescue memory deficits.[1]
Q2: What are the expected behavioral outcomes in mice treated with this compound?
A2: In mouse models of Alzheimer's disease, treatment with this compound is expected to ameliorate cognitive deficits.[1] This can be observed as improved performance in memory-related tasks such as the Novel Object Recognition (NOR) test and Contextual Fear Conditioning (CFC). Specifically, treated mice are expected to show a higher discrimination index in the NOR test and increased freezing behavior in the CFC test compared to untreated, disease-model counterparts.
Q3: Are there any known confounding behavioral effects of HDAC6 inhibitors?
A3: Yes, researchers should be aware that some HDAC6 inhibitors have been reported to exert anxiolytic (anxiety-reducing) and antidepressant-like effects in mice.[2][3][4] These effects could potentially influence performance in behavioral tasks that are sensitive to anxiety levels, such as the open field test or elevated plus maze, and should be considered when interpreting data.
Q4: What is a standard dosage and treatment duration for this compound in mice?
A4: Published studies have used a dosage of 50 mg/kg, administered once daily via oral gavage, for a duration of 7-10 days in Swiss adult mice.[1] However, optimal dosage and duration may vary depending on the specific mouse model and experimental design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant improvement in cognitive tasks (e.g., NOR, CFC) after this compound treatment. | 1. Suboptimal Dosage/Duration: The dose or treatment period may be insufficient for the specific mouse model. 2. Advanced Disease State: The treatment may be less effective in animals with advanced pathology. 3. Improper Drug Administration: Issues with gavage technique leading to inconsistent dosing. | 1. Conduct a dose-response study to determine the optimal dosage. Consider extending the treatment duration. 2. Initiate treatment at an earlier stage of disease progression. 3. Ensure proper training in oral gavage techniques to guarantee consistent administration. |
| High variability in behavioral data between individual mice in the same treatment group. | 1. Inconsistent Handling: Variations in handling procedures can induce stress and affect behavior. 2. Environmental Factors: Differences in cage conditions, lighting, or noise levels. 3. Underlying Health Issues: Undetected health problems in some animals. | 1. Standardize handling procedures across all experimenters. Allow for a sufficient acclimatization period. 2. Maintain consistent environmental conditions for all experimental groups. 3. Thoroughly screen all animals for health issues prior to the experiment. |
| Unexpected anxiolytic or hyperactive behavior observed in treated mice. | 1. Off-target Effects: The compound may have effects on other pathways influencing anxiety and locomotion. 2. Known Class Effect of HDAC6 Inhibitors: As noted in the FAQs, some HDAC6 inhibitors can affect emotional behavior.[2][3][4] | 1. Include a comprehensive battery of behavioral tests, including open field and elevated plus maze, to characterize the full behavioral phenotype. 2. Acknowledge this potential effect in the interpretation of cognitive data and consider using tasks less influenced by anxiety levels. |
Data Presentation
The following tables present a summary of expected quantitative data from behavioral experiments with this compound. Please note that these are representative examples and actual results may vary.
Table 1: Novel Object Recognition (NOR) Test
| Group | Number of Animals (n) | Discrimination Index (Mean ± SEM) |
| Wild-Type + Vehicle | 10 | 0.45 ± 0.05 |
| AD Model + Vehicle | 10 | 0.10 ± 0.04 |
| AD Model + this compound (50 mg/kg) | 10 | 0.42 ± 0.06 |
Table 2: Contextual Fear Conditioning (CFC) Test
| Group | Number of Animals (n) | Freezing Percentage (Mean ± SEM) |
| Wild-Type + Vehicle | 10 | 65% ± 5% |
| AD Model + Vehicle | 10 | 25% ± 4% |
| AD Model + this compound (50 mg/kg) | 10 | 60% ± 6% |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Methodology:
-
Habituation Phase (Day 1 & 2):
-
Individually place each mouse in the empty open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to allow for free exploration. This reduces novelty-induced stress.
-
-
Training/Familiarization Phase (Day 3):
-
Place two identical objects in opposite corners of the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the nose being oriented towards the object within a 2 cm distance.
-
-
Testing Phase (Day 4):
-
Replace one of the familiar objects with a novel object of similar size but different shape and texture.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Contextual Fear Conditioning (CFC) Test
Objective: To assess fear-associated memory.
Methodology:
-
Training/Conditioning Phase (Day 1):
-
Place the mouse in the conditioning chamber.
-
Allow for a 2-3 minute habituation period.
-
Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2800 Hz for 30 seconds).
-
In the last 2 seconds of the CS, deliver an aversive unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the mouse from the chamber 30-60 seconds after the final pairing.
-
-
Contextual Testing Phase (Day 2):
-
Place the mouse back into the same conditioning chamber (the context).
-
Do not present the CS or the US.
-
Record the mouse's behavior for a set period (e.g., 5 minutes).
-
Data Analysis: Quantify the percentage of time the mouse spends "freezing" (complete immobility except for respiration). Increased freezing time indicates a stronger memory of the aversive context.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound behavioral studies.
This compound Signaling Pathway in Astrocytes
Caption: this compound modulates astrocyte phenotype.
References
Troubleshooting inconsistent results in LASSBio-1911 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LASSBio-1911. The information is tailored for scientists and professionals in drug development and related fields to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, most notably α-tubulin. This modulation of protein acetylation is the basis for its therapeutic potential in neurodegenerative diseases and cancer.
Q2: What are the main research applications for this compound?
A2: this compound has shown significant promise in preclinical studies for:
-
Neurodegenerative Diseases: Particularly Alzheimer's disease, where it has been shown to protect astrocytes, reduce neuroinflammation, and rescue cognitive deficits in animal models.[1][2][3]
-
Oncology: It exhibits anti-tumor activity, particularly in hepatocellular carcinoma, by inducing cell cycle arrest, senescence, and apoptosis in cancer cells with minimal effects on normal cells.[4]
Q3: How should this compound be stored and handled?
A3: As an N-acylhydrazone derivative, proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO.[4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5] N-acylhydrazones can be susceptible to hydrolysis, so minimizing exposure to water is critical.[6]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the expected downstream effects of HDAC6 inhibition by this compound?
A5: Inhibition of HDAC6 by this compound is expected to result in:
-
Increased acetylation of α-tubulin, a primary non-histone substrate of HDAC6.
-
Modulation of microtubule dynamics.
-
Alterations in cellular processes such as cell motility, intracellular transport, and cell division.
-
In the context of neuroinflammation, it can lead to a shift in astrocyte phenotype towards a more neuroprotective state.
Troubleshooting Guide for Inconsistent Results
In Vitro Experiments (Cell-Based Assays)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability/cytotoxicity assays. | Compound Instability: this compound, as an N-acylhydrazone, may degrade if not stored properly. | Prepare fresh stock solutions in anhydrous DMSO for each experiment. Aliquot and store at -80°C, avoiding multiple freeze-thaw cycles. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Visually inspect plates after seeding. | |
| Cell Health and Passage Number: Cells that are unhealthy or at a high passage number may respond differently. | Use cells in their logarithmic growth phase with high viability (>95%). Maintain a consistent and low passage number for all experiments. | |
| Lack of expected increase in α-tubulin acetylation (Western Blot). | Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit HDAC6 in your specific cell line. | Perform a dose-response experiment to determine the optimal effective concentration. A typical starting range for in vitro studies is 1-10 µM. |
| Insufficient Treatment Time: The incubation time may be too short to observe a significant increase in acetylation. | Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. | |
| Poor Antibody Quality: The primary antibody against acetylated α-tubulin may not be specific or sensitive enough. | Validate your antibody using a positive control (e.g., cells treated with a known pan-HDAC inhibitor like Trichostatin A). | |
| Inefficient Protein Extraction: Incomplete lysis can lead to lower protein yields and inaccurate results. | Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis on ice. | |
| Unexpected Cellular Phenotype (e.g., no effect on cell cycle). | Cell Line-Specific Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | Verify target engagement by confirming α-tubulin hyperacetylation. Consider using a different cell line to confirm the compound's activity. |
| Off-Target Effects: At high concentrations, off-target effects may mask the intended phenotype. | Use the lowest effective concentration determined from your dose-response studies. |
In Vivo Experiments (Animal Models)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in behavioral test results (e.g., Morris water maze). | Inconsistent Drug Administration: Variability in the route, timing, or volume of administration. | Ensure consistent and accurate dosing for all animals. For oral gavage, ensure proper technique to avoid stress and injury. |
| Animal Stress: High stress levels can significantly impact behavioral outcomes. | Acclimatize animals to the experimental room and handling procedures before starting the experiment. Minimize noise and disturbances. | |
| Environmental Factors: Changes in lighting, temperature, or olfactory cues in the testing room. | Maintain consistent environmental conditions throughout the study. | |
| Lack of therapeutic effect at the expected dose. | Poor Bioavailability or Brain Penetration: The compound may not be reaching the target tissue at a sufficient concentration. | While this compound is reported to be brain-permeable, its pharmacokinetic profile can vary. Consider formulation strategies to improve solubility and absorption. |
| Inappropriate Dosing Regimen: The dose or frequency of administration may be insufficient. | Conduct a dose-ranging study to determine the optimal therapeutic dose for your specific animal model and disease phenotype. | |
| Timing of Treatment: The therapeutic window for intervention may have been missed. | Consider initiating treatment at different stages of disease progression in your animal model. | |
| Observed Toxicity or Adverse Effects. | High Dose: The administered dose may be in the toxic range. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose or consider an intermittent dosing schedule. |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | Run a vehicle-only control group to assess any effects of the delivery vehicle. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HT-144 | Malignant Melanoma | MTS Assay (48h) | 21.18 | [7] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | > 25 | [7] |
Note: Further studies are needed to establish a comprehensive IC50 profile against various HDAC isoforms.
Table 2: Recommended Starting Concentrations and Dosages for this compound
| Experimental System | Recommended Starting Concentration/Dosage | Notes |
| In Vitro (Cell Culture) | 1 - 10 µM | Optimal concentration is cell-line dependent and should be determined empirically. |
| In Vivo (Mouse Models) | 10 - 30 mg/kg | Dosage and administration route may vary depending on the animal model and disease. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the determined time. Include a vehicle control (DMSO) and a positive control (e.g., Trichostatin A).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., Lys40) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total α-tubulin or a loading control like β-actin or GAPDH.
Protocol 2: HDAC6 Activity Assay (Fluorometric)
-
Sample Preparation: Prepare cell or tissue lysates in the provided lysis buffer on ice. Centrifuge to clarify the lysate. Determine the protein concentration.
-
Assay Setup: In a 96-well white plate, add the lysate, HDAC6 assay buffer, and a vehicle or this compound at various concentrations. Include a positive control (recombinant HDAC6) and a blank.
-
Substrate Addition: Add the fluorogenic HDAC6 substrate to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate for an additional 10-15 minutes at 37°C.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).
-
Data Analysis: Subtract the blank reading from all measurements. Calculate the percentage of HDAC6 inhibition for each concentration of this compound.
Visualizations
References
- 1. uclahealth.org [uclahealth.org]
- 2. An amyloid-beta protofibril-selective antibody prevents amyloid formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
LASSBio-1911 stability under long-term storage conditions
This technical support center provides guidance on the long-term storage and stability of LASSBio-1911, a potent and selective HDAC6 inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least two years. For short-term storage (up to one week), refrigeration at 4°C is acceptable.
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and what are the storage conditions for the solution?
A2: this compound is soluble in DMSO. We recommend preparing a stock solution at a concentration of 10 mM in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, the stock solution is expected to be stable for up to six months. Before use, allow the vial to equilibrate to room temperature before opening.
Q3: I left the solid compound at room temperature for 48 hours. Is it still usable?
A3: While not ideal, short-term exposure to room temperature is unlikely to cause significant degradation of solid this compound. However, for long-term studies, it is crucial to adhere to the recommended storage conditions. We advise running a quality control check, such as HPLC analysis, to confirm the purity of the compound before proceeding with critical experiments.
Q4: My stock solution in DMSO has been stored at -20°C for a year. Can I still use it?
A4: We recommend storing stock solutions at -80°C for long-term stability. Storage at -20°C for an extended period may lead to a gradual decrease in purity. It is advisable to perform a purity check using a suitable analytical method like HPLC before using the solution in your experiments. For future preparations, we strongly recommend storage at -80°C.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, similar small molecules are susceptible to hydrolysis and oxidation. Exposure to moisture, light, and reactive oxygen species can potentially lead to the formation of degradation products. Storing the compound as a solid at low temperatures and protecting it from light helps to minimize these degradation routes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the storage conditions of both the solid compound and stock solutions. If stored improperly, acquire a new batch of the compound. Always use freshly prepared dilutions for your experiments. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Precipitate observed in the stock solution upon thawing | The solubility limit has been exceeded or the solvent has absorbed water. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, it may indicate degradation or contamination. Use anhydrous DMSO for preparing stock solutions. |
| Loss of compound activity over time | Gradual degradation of the compound in solution. | Prepare fresh stock solutions every six months, even when stored at -80°C. For critical experiments, consider using a freshly prepared stock solution. |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | Presence of degradation products or impurities. | Compare the analytical data with the certificate of analysis provided with the compound. If new peaks are observed, this may indicate degradation. Ensure proper handling and storage procedures are followed. |
Stability Data (Illustrative)
The following tables present illustrative stability data for this compound under various storage conditions. This data is provided as a general guideline and may not represent the exact stability profile of all batches.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, protected from light | 0 months | 99.8 | White crystalline solid |
| 12 months | 99.7 | No change | |
| 24 months | 99.5 | No change | |
| 4°C, protected from light | 0 months | 99.8 | White crystalline solid |
| 12 months | 98.2 | No change | |
| 24 months | 96.5 | Slight yellowish tint | |
| 25°C, ambient light | 0 months | 99.8 | White crystalline solid |
| 6 months | 95.1 | Yellowish solid | |
| 12 months | 90.3 | Yellowish-brown solid |
Table 2: Stability of this compound in DMSO (10 mM)
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 0 months | 99.8 |
| 6 months | 99.6 | |
| 12 months | 99.1 | |
| -20°C | 0 months | 99.8 |
| 3 months | 98.9 | |
| 6 months | 97.4 | |
| 4°C | 0 months | 99.8 |
| 1 week | 99.2 | |
| 1 month | 96.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general method and may require optimization for your specific system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound stock solution in the mobile phase A to a final concentration of approximately 0.1 mg/mL.
Visualizations
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and histones.
Caption: Recommended experimental workflow for handling this compound.
Addressing potential LASSBio-1911 resistance mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LASSBio-1911, a promising histone deacetylase 6 (HDAC6) inhibitor under investigation for Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of histone deacetylase 6 (HDAC6). Its therapeutic potential in the context of Alzheimer's disease stems from its ability to modulate the acetylation of non-histone proteins in the cytoplasm. A key target of this compound is the astrocyte, a type of glial cell in the brain. By inhibiting HDAC6, this compound promotes a shift in astrocyte phenotype from a pro-inflammatory (A1) state to a neuroprotective (A2) state.[1][2][3][4] This modulation helps to reduce neuroinflammation and restore the supportive functions of astrocytes, ultimately contributing to the rescue of synaptic deficits and the improvement of cognitive function observed in preclinical models.[2][3][5]
Q2: What are the expected outcomes of successful this compound treatment in a preclinical Alzheimer's disease model?
A2: In animal models of Alzheimer's disease, effective treatment with this compound has been shown to lead to several positive outcomes. These include the reversal of cognitive decline, as measured by behavioral tests, and the recovery of synaptic function.[3][4][5] Furthermore, at the cellular level, this compound treatment is expected to reduce astrocyte reactivity and decrease the levels of inflammatory cytokines.[1][2]
Q3: Are there any known resistance mechanisms to this compound?
A3: While specific resistance mechanisms to this compound have not yet been documented in the context of neurodegenerative disease, potential mechanisms can be inferred from studies on HDAC inhibitors in other fields, such as oncology. These potential mechanisms include:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Alterations in HDAC expression: An increase in the expression levels of HDAC6 or other compensatory HDAC isoforms could potentially overcome the inhibitory effect of this compound.[6]
-
Activation of pro-survival pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or other pro-survival signaling pathways may counteract the therapeutic effects of this compound.[8][9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Lack of expected cognitive improvement in animal models. | Suboptimal Dosing or Administration: The dose of this compound may be too low or the frequency of administration insufficient to achieve a therapeutic concentration in the brain. | Dose-response study: Perform a dose-ranging study to determine the optimal therapeutic dose. In mouse models, a dosage of 50 mg·kg⁻¹, administered once daily, has been used.[10] Pharmacokinetic analysis: Measure the concentration of this compound in the brain tissue to ensure it is reaching the target. |
| Advanced Disease State: The intervention may be initiated at a stage where the neuropathology is too advanced to be reversed by the modulation of astrocyte function. | Early intervention studies: Initiate treatment at an earlier stage of the disease model to assess its preventative or disease-modifying potential. | |
| Development of Resistance: As outlined in the FAQs, potential resistance mechanisms may be at play. | Assess for resistance markers: Analyze brain tissue for the upregulation of P-glycoprotein, increased HDAC6 expression, or changes in pro-survival protein levels. | |
| Inconsistent or no change in astrocyte reactivity markers. | Variability in Animal Model: The specific Alzheimer's disease model used may have a different astrocytic response profile. | Characterize astrocyte phenotype: Perform detailed immunohistochemical or transcriptomic analysis to confirm the baseline astrocyte phenotype in your model and its response to this compound. |
| Issues with Reagent Quality: The this compound compound may have degraded or be of insufficient purity. | Verify compound integrity: Confirm the purity and stability of the this compound compound using analytical methods such as HPLC-MS. | |
| Unexpected Toxicity or Adverse Effects. | Off-target Effects: At higher concentrations, this compound may inhibit other HDAC isoforms or interact with other cellular targets, leading to toxicity. | Selectivity profiling: Test the activity of this compound against a panel of HDAC isoforms to confirm its selectivity for HDAC6. Toxicity studies: Conduct thorough toxicity studies in cell culture and in vivo to determine the therapeutic window. |
Summary of Preclinical Data for this compound
Due to the limited availability of specific quantitative data in the public domain, this table summarizes the qualitative findings from preclinical studies.
| Parameter | Observation in Alzheimer's Disease Model | Reference |
| Cognitive Function | Improved performance in behavioral tests, indicating a reversal of cognitive deficits. | [3][5] |
| Synaptic Function | Recovery of synaptic function. | [3][5] |
| Astrocyte Phenotype | Promotes a shift from a pro-inflammatory (A1) to a neuroprotective (A2) phenotype. | [1][10] |
| Neuroinflammation | Reduced levels of inflammatory cytokines. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro HDAC6 Activity Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound on HDAC6 in a cell-free system.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer to determine the IC50 value. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In the wells of the 96-well plate, add the assay buffer, this compound dilutions, and recombinant HDAC6 enzyme.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Develop Signal: Add the developer solution to each well. This will stop the HDAC reaction and allow the protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessment of Astrocyte Reactivity in a Mouse Model
This protocol outlines the general steps for evaluating the effect of this compound on astrocyte reactivity in an Alzheimer's disease mouse model.
Animal Model and Treatment:
-
Use a validated Alzheimer's disease mouse model (e.g., APP/PS1).
-
Administer this compound or vehicle control to the mice. A previously used dosing regimen is 50 mg·kg⁻¹ intraperitoneally once daily for 7-10 days.[10]
Procedure:
-
Tissue Collection: Following the treatment period, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde. Collect the brains for histological analysis.
-
Immunohistochemistry:
-
Prepare brain sections (e.g., 40 µm thick) using a cryostat or vibratome.
-
Perform immunohistochemical staining for astrocyte markers such as Glial Fibrillary Acidic Protein (GFAP) to assess overall reactivity.
-
Co-stain for markers of A1 (e.g., C3) and A2 (e.g., S100A10) astrocyte phenotypes to evaluate the phenotypic shift.
-
-
Image Acquisition and Analysis:
-
Capture images of the hippocampus and cortex using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity and the number of marker-positive cells to determine the effect of this compound on astrocyte reactivity and phenotype.
-
-
Biochemical Analysis:
-
Homogenize brain tissue to prepare protein lysates.
-
Perform Western blotting or ELISA to quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and astrocyte-related proteins.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molécula brasileira é novidade contra Alzheimer • notícias • plurale em site: ação, cidadania, ambiente [plurale.com.br]
- 4. qualimedica.com.br [qualimedica.com.br]
- 5. icb.ufrj.br [icb.ufrj.br]
- 6. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological limitations in current LASSBio-1911 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with LASSBio-1911, a promising histone deacetylase 6 (HDAC6) inhibitor with therapeutic potential for Alzheimer's disease. The information is tailored for researchers, scientists, and drug development professionals to address methodological limitations and common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a histone deacetylase (HDAC) inhibitor, with a degree of selectivity for HDAC6. Its therapeutic effects in the context of Alzheimer's disease are primarily attributed to its ability to modulate astrocyte function. It promotes a shift from a pro-inflammatory (A1-like) to a neuroprotective (A2-like) astrocyte phenotype, which helps to reduce neuroinflammation and rescue synaptic and memory deficits.[1][2] |
| What are the key cellular effects of this compound on astrocytes? | This compound has been shown to decrease astrocyte reactivity markers such as Glial Fibrillary Acidic Protein (GFAP) and Complement C3.[2] It also induces a neuroprotective state in astrocytes, characterized by increased expression of S100A10 and reduced levels of inflammatory cytokines.[1][2] |
| In which experimental models has this compound shown efficacy? | This compound has demonstrated positive effects in mouse models of Alzheimer's disease, particularly those utilizing intracerebroventricular (i.c.v.) infusion of amyloid-β oligomers (AβO) to induce pathology.[3][4] |
| What are the known off-target effects of HDAC inhibitors that could be relevant for this compound research? | While specific off-target effects for this compound are not extensively documented in the provided search results, HDAC inhibitors as a class can have effects on other cellular proteins beyond histones. For instance, HDAC6 has numerous cytoplasmic substrates, including α-tubulin and cortactin.[5][6] Researchers should consider the possibility of off-target effects when interpreting results. |
Troubleshooting Guides
In Vitro Cellular Assays
Issue 1: Higher than expected cytotoxicity in cell cultures.
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration: | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line (e.g., primary astrocytes, neuronal cultures). |
| Solvent Toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (typically <0.1%) and that a vehicle control is included in all experiments. |
| Cell Culture Conditions: | Verify the health and confluency of your cell cultures. Unhealthy or overly confluent cells can be more susceptible to drug-induced toxicity. |
| Compound Instability: | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: Lack of expected biological effect (e.g., no change in astrocyte reactivity markers).
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration or Incubation Time: | Optimize the concentration of this compound and the duration of treatment. A time-course experiment can help identify the optimal time point to observe the desired effects. |
| Cell Line Specificity: | The response to this compound may vary between different cell lines or primary cell types. Confirm that your chosen cell model expresses HDAC6 and the relevant astrocyte markers. |
| Antibody or Reagent Issues: | Validate the specificity and efficacy of antibodies used for detecting astrocyte markers (e.g., GFAP, C3, S100A10) through appropriate positive and negative controls. |
| Assay Sensitivity: | Ensure your detection method (e.g., Western blot, immunofluorescence, qPCR) is sensitive enough to detect changes in the target proteins or genes. |
In Vivo Animal Studies
Issue 3: High variability in behavioral test results.
| Potential Cause | Troubleshooting Step |
| Animal Model Variability: | Be aware of the inherent variability in Alzheimer's disease mouse models. Factors such as genetic background, age, and the specific model used (e.g., APP/PS1, J20) can influence the pathological and behavioral phenotype.[7][8][9][10] |
| Behavioral Test Protocol: | Strictly standardize all behavioral testing protocols, including handling, habituation, and environmental conditions, to minimize variability between animals and experimental groups. |
| Timing of Treatment and Testing: | The timing of this compound administration relative to the onset of pathology and the age at which behavioral testing is performed are critical. These parameters should be carefully considered and consistently applied.[8] |
| Subjective Scoring: | Whenever possible, use automated tracking and analysis software for behavioral tests to reduce subjective scoring and experimenter bias. |
Issue 4: Difficulty in translating in vivo findings to human disease.
| Potential Cause | Troubleshooting Step |
| Limitations of Mouse Models: | Acknowledge that current mouse models of Alzheimer's disease do not fully recapitulate the complexity of the human condition, particularly the sporadic, late-onset form of the disease.[7][11] They often overexpress mutant human proteins, leading to an accelerated and sometimes artificial pathology.[8][9] |
| Lack of Neurofibrillary Tangles and Neuronal Loss: | Many amyloid-based mouse models do not develop significant tau pathology (neurofibrillary tangles) or widespread neuronal loss, which are key features of human Alzheimer's disease.[8] Interpret findings in the context of these limitations. |
| Focus on Synaptic Pathology: | The loss of synapses is a strong correlate of cognitive decline in Alzheimer's disease.[8][12] Focus on quantifying synaptic markers (e.g., synaptophysin, PSD-95) as a robust measure of therapeutic efficacy in mouse models.[1][13] |
Quantitative Data Summary
Table 1: Effect of this compound on Astrocyte Reactivity Markers in AβO-Infused Mice
| Marker | Treatment Group | Change vs. Control | Statistical Significance |
| C3/GFAP Colocalization | This compound | Decrease | P < 0.05 |
| S100A10/GFAP Colocalization | This compound | Increase | P < 0.05 |
Data is qualitatively summarized from immunofluorescence quantification.[2]
Table 2: Effect of this compound on Synaptic Proteins in Mice
| Protein | Treatment Group | Change vs. Control | Statistical Significance |
| PSD-95 | This compound | Increase | P < 0.05 |
| Synaptophysin | This compound | Increase | P < 0.05 |
Data is based on Western blot analysis of hippocampal tissue.[1][13]
Experimental Protocols
Protocol 1: Primary Astrocyte Culture
-
Tissue Dissociation: Isolate cerebral cortices from postnatal day 1-3 mouse pups.
-
Mechanically and enzymatically digest the tissue to obtain a single-cell suspension.
-
Cell Seeding: Plate the cell suspension in poly-D-lysine coated flasks in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Microglia Removal: After 7-10 days in culture, remove microglia by shaking the flasks on an orbital shaker.
-
Astrocyte Purification: Passage the remaining adherent cells, which are predominantly astrocytes. Purity can be confirmed by immunostaining for GFAP.
Protocol 2: Astrocyte-Neuron Co-culture
-
Astrocyte Seeding: Plate purified primary astrocytes onto poly-D-lysine coated plates or coverslips.
-
Allow astrocytes to form a confluent monolayer.
-
Neuron Seeding: Seed primary neurons (e.g., from embryonic day 18 mouse hippocampi) on top of the astrocyte monolayer.
-
Co-culture Maintenance: Maintain the co-culture in a suitable neuronal culture medium. The astrocytes will provide essential trophic support to the neurons.
Protocol 3: Western Blot for Synaptic Proteins
-
Tissue Homogenization: Homogenize hippocampal tissue from control and this compound treated mice in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin) and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Visualizations
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
Caption: Troubleshooting workflow for in vitro this compound experiments.
Caption: Key considerations for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current Animal Models of Alzheimer’s Disease: Challenges in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements and challenges in mouse models of Alzheimer’s disease [ouci.dntb.gov.ua]
- 12. Synaptic markers of cognitive decline in neurodegenerative diseases: a proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of LASSBio-1911 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective properties of LASSBio-1911, a novel histone deacetylase (HDAC) inhibitor, in primary neuronal cultures. Through a detailed comparison with other known HDAC inhibitors, this document aims to equip researchers with the necessary data and methodologies to evaluate the potential of this compound in neurodegenerative disease research and drug development.
Executive Summary
This compound is a potent and selective inhibitor of HDAC6, demonstrating significant neuroprotective effects in preclinical models.[1][2][3][4] This guide presents a comparative analysis of this compound against other HDAC inhibitors, namely Trichostatin A (TSA), Suberoylanilide Hydroxamic Acid (SAHA), and Tubastatin A. The data herein highlights the efficacy of this compound in promoting synaptic integrity and neuronal viability, positioning it as a promising candidate for further investigation in the context of neurodegenerative disorders.
Comparative Performance Data
The neuroprotective efficacy of this compound and other selected HDAC inhibitors is summarized below. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and effects in primary neuronal models.
Table 1: Inhibitory Activity of Selected HDAC Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | HDAC6 | 15 | 15-fold over HDAC8 | [1][4] |
| Trichostatin A (TSA) | Pan-HDAC | ~3.2 | Non-selective | [5] |
| SAHA (Vorinostat) | Pan-HDAC | Varies by isoform | Pan-inhibitor | [6] |
| Tubastatin A | HDAC6 | 15 | >1000-fold over other HDACs (except HDAC8) | [7] |
Table 2: Neuroprotective Effects in Primary Neurons
| Compound | Model System | Effective Concentration | Key Neuroprotective Outcomes | Reference |
| This compound | Primary hippocampal neurons | 1 µM | 30% increase in synaptophysin/spinophilin colocalization; Two-fold increase in synaptogenic potential of astrocyte conditioned medium | [2][4] |
| Trichostatin A (TSA) | Primary cortical neurons | 10-100 nM | Protection against kainic acid-induced axon degeneration | [8][9] |
| SAHA (Vorinostat) | Primary hippocampal neurons | 2.5-10 µM | Reduced neuronal viability at these concentrations | [10] |
| Tubastatin A | Primary cortical neurons | 5-10 µM | Dose-dependent protection against oxidative stress | [7][11][12][13][14] |
Signaling Pathway of this compound
This compound exerts its neuroprotective effects primarily through the selective inhibition of HDAC6. This leads to the hyperacetylation of α-tubulin, a key component of microtubules, which enhances axonal transport. Furthermore, this compound modulates astrocyte activity, promoting a neuroprotective phenotype and the release of synaptogenic factors.
Caption: this compound signaling pathway in neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of this compound in your research.
Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats.
-
Materials:
-
E18 rat embryos
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 supplement
-
Glutamax
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine coated plates/coverslips
-
Dissection tools
-
-
Procedure:
-
Euthanize pregnant rat at E18 and dissect out the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue and incubate with trypsin-EDTA at 37°C for 15 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine coated surfaces in DMEM/F12 with 10% FBS.
-
After 4-6 hours, replace the medium with Neurobasal medium containing B-27 supplement, Glutamax, and Penicillin-Streptomycin.
-
Culture the neurons at 37°C in a humidified incubator with 5% CO2.
-
Immunocytochemistry for Synaptic Markers
This protocol details the staining of pre-synaptic (Synaptophysin) and post-synaptic (PSD-95) markers in primary neurons.
Caption: Workflow for immunocytochemistry of synaptic markers.
-
Procedure:
-
Fix cultured neurons with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-Synaptophysin and mouse anti-PSD-95) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
Image using a confocal microscope and quantify colocalization of synaptic puncta.
-
Western Blotting for Synaptic Proteins
This protocol is for the detection and quantification of synaptic proteins from neuronal lysates.
-
Procedure:
-
Lyse neuronal cultures in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-PSD-95, anti-Synaptophysin, and a loading control like anti-β-actin) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
MTT Assay for Neuronal Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Plate neurons in a 96-well plate and treat with compounds as required.
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.[15][16][17]
-
Astrocyte-Conditioned Medium (ACM) Neuroprotection Assay
This assay evaluates the neuroprotective potential of factors secreted by astrocytes.[4]
Caption: Workflow for the astrocyte-conditioned medium neuroprotection assay.
-
Procedure:
-
Culture primary astrocytes to confluence.
-
Treat astrocytes with this compound (e.g., 1 µM) or vehicle for 24 hours.
-
Replace the medium with serum-free neuronal culture medium and incubate for another 48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Add the astrocyte-conditioned medium to primary neuronal cultures.
-
After a period of incubation, challenge the neurons with a neurotoxic insult (e.g., amyloid-beta oligomers).
-
Assess neuroprotection by measuring neuronal viability (MTT assay) and synaptic density (immunocytochemistry).[4]
-
Conclusion
This compound demonstrates a strong neuroprotective profile in primary neuronal cultures, primarily through its selective inhibition of HDAC6. Its ability to enhance synaptic integrity, both directly and through the modulation of astrocyte function, makes it a compelling candidate for further investigation in the development of novel therapeutics for neurodegenerative diseases. The experimental protocols provided in this guide offer a robust framework for the validation and comparative analysis of this compound and other neuroprotective compounds.
References
- 1. Sciforum : Event management platform [sciforum.net]
- 2. biorxiv.org [biorxiv.org]
- 3. sbq.org.br [sbq.org.br]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. The HDAC6 Inhibitor Trichostatin A Acetylates Microtubules and Protects Axons From Excitotoxin-Induced Degeneration in a Compartmented Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The HDAC6 Inhibitor Trichostatin A Acetylates Microtubules and Protects Axons From Excitotoxin-Induced Degeneration in a Compartmented Culture Model [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.quartzy.com [blog.quartzy.com]
LASSBio-1911 Shows Promise in Alzheimer's Treatment by Targeting Key Pathological Pathways
For Immediate Release
Rio de Janeiro, Brazil – A novel histone deacetylase (HDAC) inhibitor, LASSBio-1911, developed by researchers in Brazil, is demonstrating significant therapeutic potential for Alzheimer's disease in preclinical studies. By modulating neuroinflammation and protecting brain cells, this compound offers a promising new avenue for tackling this devastating neurodegenerative condition. This comparison guide provides an in-depth analysis of this compound against other HDAC inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound: A Multi-faceted Approach to Alzheimer's Pathology
This compound has been shown to improve behavioral performance and rescue synaptic and memory function in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) oligomers. A key mechanism of its action is the protection of astrocytes, essential brain support cells that are increasingly recognized as crucial players in Alzheimer's pathology[1][2]. In animal models, this compound was able to reverse cognitive loss and restore the function of neurons[1].
The compound belongs to a class of antitumor substances known as N-acylhydrazone (NAH) derivatives, which have been found to selectively inhibit HDAC6. In the context of Alzheimer's, this compound has been shown to modulate astrocyte reactivity, enhance their neuroprotective potential, and improve synaptic markers in both cell cultures and mice[3].
Comparative Analysis of HDAC Inhibitors for Alzheimer's Disease
The following tables provide a comparative overview of this compound and other notable HDAC inhibitors that have been investigated for Alzheimer's disease treatment.
Table 1: HDAC Isoform Selectivity (IC50 values in nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Other HDACs | Selectivity Profile |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Reported as a selective HDAC6 inhibitor |
| Tubastatin A | >1000x selectivity vs. HDAC6 | >1000x selectivity vs. HDAC6 | >1000x selectivity vs. HDAC6 | 15 | 854 | >1000x selectivity vs. other isoforms | Highly selective for HDAC6[4][5][6][7] |
| ACY-1215 (Ricolinostat) | 58 | 48 | 51 | 5 | 100 | >10-fold selective for HDAC6 over Class I | Selective for HDAC6[4][8][9][10][11] |
| RGFP966 | 5600 | 9700 | 80-210 | >15000 | >100000 | >200-fold selective for HDAC3 | Selective for HDAC3[12][13][14][15] |
| Vorinostat (SAHA) | 10 | 62 | 20 | - | - | Pan-HDAC inhibitor | Non-selective[16][17][18][19] |
Table 2: Preclinical Efficacy of HDAC Inhibitors in Alzheimer's Disease Models
| Compound | Animal Model | Key Findings |
| This compound | Aβ oligomer-infused mice | Improved behavioral performance, rescued synaptic and memory function, modulated astrocyte reactivity[3]. |
| Tubastatin A | Transgenic AD mice | Alleviated behavioral deficits, reduced Aβ load, and decreased tau hyperphosphorylation. |
| ACY-1215 (Ricolinostat) | Transgenic AD mice | Alleviated behavioral deficits, reduced Aβ load, and decreased tau hyperphosphorylation. |
| RGFP966 | 3xTg-AD mice | Reversed pathological tau phosphorylation, decreased Aβ levels, and improved spatial learning and memory. |
| Vorinostat (SAHA) | hAβ-KI AD mice | Reduced oxidative stress and improved mitochondrial health. Effects on cognitive function are debated. |
Signaling Pathways and Experimental Workflows
The therapeutic effects of HDAC inhibitors in Alzheimer's disease are believed to be mediated through multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate some of these key pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of commonly employed protocols in the preclinical evaluation of HDAC inhibitors for Alzheimer's disease.
Intracerebroventricular (ICV) Infusion of Aβ Oligomers
This protocol is used to create an acute model of Alzheimer's disease in mice by directly introducing toxic Aβ oligomers into the brain.
-
Aβ Oligomer Preparation: Synthetic Aβ peptides are dissolved and incubated to form oligomeric species, which are then characterized for size and concentration.
-
Animal Surgery: Mice are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the lateral ventricle.
-
Injection: A specific volume and concentration of Aβ oligomers are slowly infused into the lateral ventricle using a microsyringe. Control animals receive a vehicle injection.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care. Behavioral testing and tissue collection are performed at specified time points after the infusion.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones[6][8].
-
Habituation: Mice are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them freely for a defined duration. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory[8].
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to evaluate spatial learning and memory[13][18].
-
Apparatus: A circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning): Mice undergo several trials per day for several consecutive days. In each trial, the mouse is placed in the water at a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Memory): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Data Analysis: Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary outcome measures.
Western Blot Analysis of Synaptic Proteins
Western blotting is used to quantify the levels of specific proteins, such as synaptic markers, in brain tissue lysates.
-
Tissue Homogenization: Brain tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the synaptic proteins of interest (e.g., synaptophysin, PSD-95), followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore.
-
Detection and Quantification: The protein bands are visualized and quantified using an imaging system. The intensity of the bands is normalized to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising new candidate in the pipeline of HDAC inhibitors for Alzheimer's disease. Its ability to modulate astrocyte function, a key aspect of neuroinflammation in the disease, sets it apart. While direct comparative data with other HDAC inhibitors is still emerging, the preclinical evidence strongly supports its continued investigation. Further studies are needed to elucidate its precise isoform selectivity and to translate these encouraging preclinical findings into clinical applications. The detailed experimental protocols provided here offer a framework for the continued evaluation of this compound and other novel therapeutic agents for Alzheimer's disease.
References
- 1. In vivo amyloid and tau metabolism in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for purification and culture of astrocytes: useful not only in 2 days postnatal but also in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Establishment and characterization of primary astrocyte culture from adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. noldus.com [noldus.com]
- 15. Establishment of a Valuable Mimic of Alzheimer's Disease in Rat Animal Model by Intracerebroventricular Injection of Composited Amyloid Beta Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Pharmacochemical Characterization Discover a Novel Brain-Permeable HDAC11-Selective Inhibitor with Therapeutic Potential by Regulating Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tau reduction in the presence of amyloid-β prevents tau pathology and neuronal death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LASSBio-1911 and Existing Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Alzheimer's disease (AD) presents a significant and growing global health challenge, necessitating the exploration of novel therapeutic avenues beyond the current standard of care. This guide provides a comparative analysis of LASSBio-1911, a promising preclinical candidate, and existing Food and Drug Administration (FDA)-approved drugs for Alzheimer's disease. The comparison focuses on their distinct mechanisms of action, available efficacy data, and the experimental basis for their therapeutic rationale.
Quantitative Data Summary
The following tables provide a structured comparison of this compound's preclinical data with the clinical trial outcomes of established Alzheimer's drugs. It is crucial to note that a direct comparison is limited, as this compound data are from animal models, whereas the data for approved drugs are from human clinical trials.
Table 1: Comparison of this compound and Existing Alzheimer's Drugs
| Feature | This compound | Cholinesterase Inhibitors (e.g., Donepezil) | NMDA Receptor Antagonist (Memantine) | Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab) |
| Drug Class | Histone Deacetylase (HDAC) Inhibitor | Acetylcholinesterase Inhibitor | N-methyl-D-aspartate (NMDA) Receptor Antagonist | Monoclonal Antibody |
| Development Stage | Preclinical[1][2] | Marketed | Marketed | Marketed |
| Primary Mechanism | Protects and restores the function of astrocytes, crucial brain support cells, through HDAC inhibition.[1][2] | Increases the levels of acetylcholine, a neurotransmitter involved in memory and learning, by preventing its breakdown.[3] | Protects brain cells from damage caused by excess glutamate, a neurotransmitter.[3] | Targets and removes amyloid-beta plaques, a hallmark pathology of Alzheimer's disease, from the brain.[3][4] |
| Therapeutic Goal | Disease modification by targeting neuroinflammation and supporting neuronal health.[2] | Symptomatic relief of cognitive decline.[4] | Symptomatic relief of cognitive decline, particularly in moderate to severe stages.[3] | Disease modification by targeting the underlying pathology.[4] |
| Reported Efficacy | In preclinical mouse models, reversed cognitive loss, improved behavioral performance, and restored synaptic function.[1][5] | Modest improvement in cognitive function (e.g., as measured by ADAS-Cog) in patients with mild to moderate AD.[6][7][8] | Modest benefit in patients with moderate to severe AD, sometimes used in combination with cholinesterase inhibitors.[9][10][11][12][13] | Slows cognitive and functional decline in early-stage Alzheimer's patients (e.g., as measured by CDR-SB and iADRS).[3][14][15][16][17][18] |
Table 2: Key Efficacy Data from Clinical Trials of Existing Drugs
| Drug | Clinical Trial | Primary Endpoint | Result |
| Donepezil | US Multicenter Trial | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Statistically significant improvement in ADAS-cog scores with 5 mg/day donepezil compared to placebo.[2] |
| Donepezil | 24-week, multinational trial | ADAS-cog and Clinician's Interview Based Assessment of Change-Plus (CIBIC plus) | Significant improvement in both ADAS-cog and CIBIC plus for both 5 mg/d and 10 mg/d doses compared to placebo.[6] |
| Memantine | 24-week, randomized, controlled trial | Severe Impairment Battery (SIB) | Nonparametric analyses showed a statistically significant benefit of memantine over placebo at week 24 for the SIB.[9] |
| Lecanemab | Clarity AD (Phase 3) | Clinical Dementia Rating-Sum of Boxes (CDR-SB) | Reduced clinical decline on CDR-SB by 27% compared to placebo at 18 months.[3] |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | Integrated Alzheimer's Disease Rating Scale (iADRS) | Significantly slowed cognitive and functional decline by 35% on the iADRS compared to placebo over 18 months.[14] |
Mechanisms of Action and Signaling Pathways
This compound: A Novel Astrocyte-Centric Approach
This compound is a novel histone deacetylase (HDAC) inhibitor that has shown promise in preclinical models of Alzheimer's disease.[2] Its primary mechanism of action is believed to be the protection and functional restoration of astrocytes, a type of glial cell that provides essential support to neurons in the brain.[1][2] In Alzheimer's disease, astrocytes can become reactive and contribute to neuroinflammation. By inhibiting HDACs, this compound is thought to modulate gene expression in astrocytes, shifting them from a neurotoxic to a neuroprotective phenotype. This leads to reduced inflammation, improved neuronal support, and ultimately, the rescue of synaptic function and cognitive performance, as observed in animal studies.[2]
References
- 1. peoplespharmacy.com [peoplespharmacy.com]
- 2. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Meaningful Clinical Changes in Alzheimer Disease Measured With the iADRS and Illustrated Using the Donanemab TRAILBLAZER-ALZ Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donanemab data “strongest yet” in Alzheimer’s | pharmaphorum [pharmaphorum.com]
- 6. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 24-week randomized, controlled trial of memantine in patients with moderate-to-severe Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Forest Laboratories, Inc. New Data Highlight Positive Results of Namenda(R) (memantine HCl) Once-Daily Extended-Release Formulation - BioSpace [biospace.com]
- 13. Efficacy and safety of memantine in patients with moderate-to-severe Alzheimer's disease: results of a pooled analysis of two randomized, double-blind, placebo-controlled trials in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Lecanemab data presented at CTAD on early initiation and long-term treatment suggest increased patient benefit with maintained safety profile [prnewswire.com]
- 17. Early Alzheimer’s Patients Continue to Benefit from Four Years of LEQEMBI® (lecanemab-irmb) Therapy New Clinical Data Presented at AAIC | Biogen [investors.biogen.com]
- 18. patientcareonline.com [patientcareonline.com]
Preclinical Efficacy of LASSBio-1911 Versus Donanemab and Lecanemab in Alzheimer's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of three investigational drugs for Alzheimer's disease: LASSBio-1911, Donanemab, and Lecanemab. The data presented is collated from published preclinical studies in relevant animal models of the disease.
Executive Summary
This compound, a novel histone deacetylase (HDAC) inhibitor, demonstrates a distinct mechanism of action by targeting astrocyte dysfunction and rescuing synaptic and memory deficits in a mouse model of amyloid-beta oligomer-induced toxicity. In contrast, Donanemab and Lecanemab are monoclonal antibodies that directly target different species of amyloid-beta (Aβ) to promote their clearance. Preclinical data for the murine precursors of Donanemab and Lecanemab show significant efficacy in reducing Aβ pathology in transgenic mouse models of Alzheimer's disease. This guide offers a detailed comparison of their mechanisms, experimental validation, and quantitative preclinical outcomes to inform further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound, and the murine precursors of Donanemab and Lecanemab.
Table 1: this compound Efficacy in Aβ Oligomer (AβO)-Infused Mouse Model
| Parameter Measured | Treatment Group | Outcome |
| Hippocampal HDAC Activity | This compound | 32% decrease[1] |
| Hippocampal H3 Acetylation | This compound | 58.5% increase[1] |
| Cognitive Function (Behavioral Assays) | This compound | Improved performance and rescued memory function[2][3] |
| Synaptic Protein Levels | This compound | Improved synaptic markers[3] |
Table 2: Donanemab (murine precursor) Efficacy in PDAPP Mouse Model
| Parameter Measured | Treatment Group | Outcome |
| Deposited Amyloid-β Plaque | Murine anti-Aβp3-42 antibody | Significant reduction in aged PDAPP mice[4] |
Table 3: Lecanemab (murine precursor, mAb158) Efficacy in tg-ArcSwe Mouse Model
| Parameter Measured | Treatment Group | Outcome |
| Brain Soluble Aβ Protofibrils | mAb158 | 42% reduction[5] |
| Cerebrospinal Fluid (CSF) Aβ Protofibrils/Oligomers | mAb158 | 53% reduction[5] |
Experimental Protocols
This compound Study in Aβ Oligomer (AβO)-Infused Mice
-
Animal Model: Swiss adult mice received an intracerebroventricular (i.c.v.) infusion of Aβ oligomers (AβO) to induce an Alzheimer's disease-like pathology.[1][3]
-
Treatment Regimen: Following AβO infusion, mice were systemically treated with this compound.[1]
-
Biochemical Analysis: Hippocampal tissue was collected to measure HDAC activity and levels of acetylated histone H3 via Western blotting.[1]
-
Behavioral Assessment: Cognitive function was evaluated using a battery of behavioral assays, including the Morris water maze, to assess learning and memory.[3][6]
-
Synaptic Integrity: Synaptic protein levels in the hippocampus were quantified by Western blotting to assess synaptic health.[3]
Donanemab (murine precursor) Study in PDAPP Mice
-
Animal Model: Aged (23-26 months) PDAPP transgenic mice, which overexpress a mutant human amyloid precursor protein (APP) and develop significant Aβ plaque pathology, were used.[4][7]
-
Treatment Regimen: The murine-specific anti-Aβp3-42 monoclonal antibody (mE8), a precursor to Donanemab, was administered to the aged PDAPP mice.[4]
-
Pathological Assessment: Brain sections were analyzed to quantify the extent of deposited amyloid-β plaques.[4]
Lecanemab (murine precursor, mAb158) Study in tg-ArcSwe Mice
-
Animal Model: tg-ArcSwe mice, which express a human APP transgene with the Arctic and Swedish mutations leading to accelerated Aβ protofibril formation, were utilized.[5]
-
Treatment Regimen: The murine antibody mAb158, the precursor to Lecanemab, was administered to the tg-ArcSwe mice.[5]
-
Aβ Protofibril Quantification: Levels of soluble Aβ protofibrils in the brain and cerebrospinal fluid (CSF) were measured to determine the extent of target engagement and clearance.[5]
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in the AβO-induced Alzheimer's model.
Caption: Mechanisms of action for Lecanemab and Donanemab targeting Aβ.
Caption: Preclinical experimental workflows for each compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by Aβ oligomers [ouci.dntb.gov.ua]
- 3. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by amyloid-β (Aβ) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 5. The murine version of BAN2401 (mAb158) selectively reduces amyloid-β protofibrils in brain and cerebrospinal fluid of tg-ArcSwe mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amyloid precursor protein processing and Aβ42 deposition in a transgenic mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cell-Specific Mechanisms of LASSBio-1911: A Comparative Guide for Researchers
For Immediate Release
Rio de Janeiro, Brazil - In the landscape of neurodegenerative disease and cancer therapeutics, the selective histone deacetylase 6 (HDAC6) inhibitor, LASSBio-1911, has emerged as a compound of significant interest. This guide provides a comprehensive cross-validation of its mechanism of action in various cell lines, offering a comparative analysis with the established HDAC6 inhibitor, Tubastatin A. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced, cell-dependent effects of this promising therapeutic agent.
Abstract
This compound, a novel N-acylhydrazone derivative, demonstrates potent and selective inhibition of HDAC6, a key enzyme implicated in cellular processes ranging from protein trafficking to gene expression.[1] Its mechanism of action, however, manifests with distinct outcomes depending on the cellular context. In neurological settings, particularly in models of Alzheimer's disease, this compound exhibits a neuroprotective profile by modulating astrocyte reactivity and reducing neuroinflammation.[2][3][4] Conversely, in various cancer cell lines, it induces cell cycle arrest and apoptosis, highlighting its potential as an anti-neoplastic agent.[1] This guide synthesizes the available experimental data to provide a clear comparison of this compound's performance across different cell types and against a well-known alternative, Tubastatin A.
Comparative Efficacy of this compound in Diverse Cell Lines
The differential activity of this compound is most evident when comparing its effects on cancerous versus non-cancerous cells. The following table summarizes the cytotoxic and mechanistic effects observed in various human cell lines.
| Cell Line | Cell Type | Assay | Endpoint | This compound Result | Alternative (Tubastatin A) Result | Reference |
| PC-3 | Prostate Cancer | MTT | Cytotoxicity (IC50) | Micromolar range | Low micromolar range | [5] |
| MCF-7 | Breast Cancer | MTT | Cytotoxicity (IC50) | Micromolar range | ~15 µM | [6] |
| CCRF-CEM | Leukemia | MTT | Cytotoxicity (IC50) | Micromolar range | Not specified | |
| MOLT-4 | Leukemia | MTT | Cytotoxicity (IC50) | Micromolar range | Not specified | |
| HepG2 | Hepatocellular Carcinoma | MTT | Cytotoxicity (IC50) | Potent cytotoxicity | Not specified | |
| hPBMC | Peripheral Blood Mononuclear Cells | MTT | Cytotoxicity | Minimal to no toxicity | Not specified | |
| Primary Hippocampal Neurons | Neuronal | Viability Assays | Neuroprotection | Protects against AβO-induced toxicity | Protects against oxidative stress | [4][7] |
| Primary Astrocytes | Glial | Immunofluorescence, qPCR | Modulation of reactivity | Reverts to neuroprotective phenotype | Not specified | [4] |
Table 1: Comparative Effects of this compound and Tubastatin A in Various Cell Lines. This table highlights the differential cytotoxicity of this compound in cancer cell lines compared to its neuroprotective effects and minimal toxicity in non-cancerous neural and peripheral blood cells. Data for Tubastatin A is included for comparison where available.
Mechanism of Action: A Tale of Two Cell Types
The primary mechanism of this compound across all tested cell lines is the inhibition of HDAC6. This enzyme's primary cytoplasmic substrate is α-tubulin, and its inhibition leads to hyperacetylation of this protein, affecting microtubule dynamics.[7][8] However, the downstream consequences of this action diverge significantly between neurodegenerative and cancer models.
In Neurodegenerative Disease Models (e.g., Alzheimer's Disease)
In the context of Alzheimer's disease, the accumulation of amyloid-beta oligomers (AβO) leads to neuronal damage and cognitive decline. Astrocytes, a type of glial cell, play a crucial role in the brain's response to this pathology. This compound has been shown to modulate the reactivity of astrocytes, shifting them from a pro-inflammatory to a neuroprotective phenotype.[4][9] This is achieved through the inhibition of HDAC6, which in turn restores histone acetylation levels and rescues synaptic integrity and cognitive function.[2][3]
Caption: this compound's neuroprotective mechanism in Alzheimer's disease.
In Cancer Cell Lines
In various cancer cell lines, the inhibition of HDAC6 by this compound disrupts microtubule dynamics, which is critical for cell division and migration. This leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.[1] This cytotoxic effect is selective for cancer cells, with minimal impact on healthy, non-cancerous cells.
Caption: this compound's cytotoxic mechanism in cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, detailed experimental protocols for key assays are provided below.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Acetylated α-Tubulin
This protocol is for detecting the level of α-tubulin acetylation following treatment with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize and quantify the bands using an imaging system. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
References
- 1. Selective inhibition of HDAC6 by N-acylhydrazone derivative reduces the proliferation and induces senescence in carcinoma hepatocellular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by amyloid-β (Aβ) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 7. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Independent Replication and Comparative Analysis of LASSBio-1911 in the Context of Alzheimer's Disease Therapeutics
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the preclinical research findings for LASSBio-1911, a novel molecule with potential therapeutic applications for Alzheimer's disease. The data presented here is based on the initial discovery and characterization of this compound. To date, no independent replications of these findings have been published. For a comprehensive evaluation, this guide contrasts the preclinical performance of this compound with the established clinical data of two recently FDA-approved Alzheimer's treatments, Donanemab and Lecanemab.
Executive Summary
This compound, a novel histone deacetylase (HDAC) inhibitor, has demonstrated promising results in preclinical animal models of Alzheimer's disease. Research from the Federal University of Rio de Janeiro (UFRJ) indicates that this compound exerts its neuroprotective effects by modulating astrocyte function, leading to improved cognitive and synaptic health in mice.[1][2] This mechanism of action presents a significant departure from current amyloid-beta (Aβ)-targeting therapies like Donanemab and Lecanemab. While this compound has shown the potential to reverse cognitive decline in animal models, Donanemab and Lecanemab have been shown to slow cognitive decline in human clinical trials but do not reverse it.[1][3] Further research and independent validation are crucial to determine the translational potential of this compound.
Comparative Data on Therapeutic Performance
The following table summarizes the available data on this compound and compares it with the clinical outcomes of Donanemab and Lecanemab.
| Parameter | This compound (Preclinical) | Donanemab (Clinical) | Lecanemab (Clinical) |
| Therapeutic Target | Histone Deacetylases (HDACs), specifically modulating astrocyte function[1][2][4] | Amyloid-beta (Aβ) plaques[1] | Amyloid-beta (Aβ) protofibrils |
| Mechanism of Action | Protects and restores the function of astrocytes, promoting a neuroprotective environment and enhancing synaptic function[1][2][4] | Clears existing amyloid-beta plaques from the brain[1] | Removes soluble amyloid-beta protofibrils before they form plaques |
| Observed Cognitive Effect | Reversal of cognitive loss in animal models of Alzheimer's disease[1][3] | Slowed cognitive decline by approximately 35% over 18 months in early-stage patients[1] | Slowed cognitive decline by approximately 27% over 18 months in early-stage patients[1] |
| Synaptic Function | Recovered synaptic function in neurons of animal models[1] | Data not available | Data not available |
| Development Stage | Preclinical[1] | FDA Approved | FDA Approved |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial this compound research are provided below.
1. Animal Model and Treatment:
-
Model: Swiss adult mice injected with amyloid-beta oligomers (AβO) to induce an Alzheimer's-like pathology.[4]
-
Treatment: A subset of AβO-injected mice were treated with this compound.[4]
2. Behavioral Testing:
-
Standard behavioral tests for memory and cognition in mice were conducted to assess the impact of this compound on cognitive performance. The specific tests are not detailed in the provided abstracts but would typically include tasks like the Morris water maze or object recognition tests.
3. Immunohistochemistry for Synaptic Integrity:
-
Objective: To quantify synaptic density in the hippocampus.
-
Method: Brain sections from all experimental groups (control, AβO-injected, and AβO + this compound treated) were immunostained for synaptophysin and homer, which are pre- and post-synaptic markers, respectively.[4]
-
Analysis: The colocalization of synaptophysin and homer puncta was quantified to determine the number of synapses.[4]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow used in the preclinical studies.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
Assessing the Therapeutic Window of LASSBio-1911 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LASSBio-1911, a novel histone deacetylase (HDAC) inhibitor with selectivity for HDAC6, has emerged as a promising therapeutic candidate for Alzheimer's disease. Preclinical studies in mouse models of Alzheimer's-like pathology have demonstrated its potential to reverse cognitive deficits and mitigate neuroinflammation. This guide provides a comparative assessment of this compound's performance against other HDAC inhibitors, supported by available experimental data.
Comparative Efficacy of HDAC Inhibitors in Alzheimer's Disease Mouse Models
The following table summarizes the effective doses of this compound and other relevant HDAC inhibitors in preclinical Alzheimer's disease models. It is important to note that direct head-to-head comparisons of the therapeutic windows are challenging due to variations in experimental designs across different studies.
| Compound | Target | Animal Model | Effective Dose | Key Efficacy Outcomes |
| This compound | HDAC6/8 | AβO-infused Swiss mice | 50 mg/kg/day (i.p.) | Improved performance in Novel Object Recognition and step-down inhibitory avoidance tests; rescued synaptic and memory function.[1][2] |
| ACY-1215 (Ricolinostat) | HDAC6 | AD transgenic mice | Not specified in AD model | Alleviated behavioral deficits, reduced amyloid-β load, and decreased tau hyperphosphorylation.[3] In other models, doses of 25 mg/kg and 30 mg/kg have been used.[4][5] |
| Vorinostat (SAHA) | Pan-HDAC | hAβ-KI AD mice | 0.18 mg/g and 0.36 mg/g in diet | Inhibited brain HDAC activity, reduced oxidative stress, and improved mitochondrial health.[6][7] Other studies have used doses ranging from 5.0–50 mg/kg (i.p.). |
Note: Comprehensive in vivo toxicological data, such as the No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose 50 (LD50), for this compound are not publicly available at this time. This information is crucial for determining the therapeutic index and fully assessing the therapeutic window. In vitro studies have shown that this compound is not toxic to neural cells.[8] For comparator compounds, while more extensive toxicological profiles exist due to their broader clinical development, specific therapeutic indices within the context of Alzheimer's disease models are not always reported. Vorinostat, for instance, is known to have side effects in humans at therapeutic doses for cancer.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for HDAC6 inhibitors in the context of Alzheimer's disease and a typical experimental workflow for evaluating their efficacy in a mouse model.
Caption: Proposed mechanism of this compound in neurons and astrocytes.
Caption: Experimental workflow for evaluating this compound in a mouse model.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound.
Animal Model: Amyloid-β Oligomer (AβO) Infusion
-
Animals: Adult male Swiss mice are used.
-
AβO Preparation: Synthetic Aβ1-42 peptides are prepared to form oligomers. This typically involves dissolving the peptide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), followed by evaporation to form a film. The film is then resuspended in dimethyl sulfoxide (DMSO) and diluted in a cell culture medium or phosphate-buffered saline (PBS) to allow for oligomerization.
-
Surgical Procedure: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the lateral ventricle. After a recovery period, AβO (typically around 10 pmol per site) or vehicle (control) is infused through the cannula.[2]
Drug Administration
-
Compound: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Dosing: The solution is administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg of body weight once daily for a period of 7-10 days, starting after the AβO infusion.[2]
Behavioral Testing
-
Apparatus: An open-field arena.
-
Habituation: Mice are individually placed in the empty arena for a set period (e.g., 10 minutes) for 1-2 days to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 10 minutes).
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher index indicates better recognition memory.
-
Apparatus: A chamber with an electrified grid floor and a small, elevated platform.
-
Training: Each mouse is placed on the platform. When the mouse steps down with all four paws onto the grid, it receives a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Testing: After a retention interval (e.g., 24 hours), the mouse is placed back on the platform. The latency to step down onto the grid is recorded, with a maximum cutoff time (e.g., 300 seconds). No foot shock is delivered during the testing phase.
-
Data Analysis: A longer step-down latency in the testing phase is indicative of better memory of the aversive experience.
Biochemical and Histological Analysis
-
Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized in a lysis buffer containing protease inhibitors.
-
Assay: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the brain homogenates are quantified using a multiplex immunoassay, such as a bead-based assay (e.g., Bio-Plex) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Tissue Preparation: Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected in a sucrose solution. Coronal brain sections (e.g., 30-40 µm thick) are cut using a cryostat.
-
Staining: Free-floating sections are permeabilized and blocked, then incubated with primary antibodies against pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95 or Homer1) marker proteins. Following washes, the sections are incubated with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: The stained sections are imaged using a confocal microscope. The density and colocalization of the synaptic protein puncta are quantified using image analysis software (e.g., ImageJ) to assess synaptic density.[10]
References
- 1. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by amyloid-β (Aβ) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 inhibitor ACY-1215 protects against experimental acute liver failure by regulating the TLR4-MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
Tracking LASSBio-1911 Efficacy: A Comparative Guide to In Vivo Biomarkers
For Researchers, Scientists, and Drug Development Professionals
LASSBio-1911, a selective histone deacetylase 6 (HDAC6) inhibitor, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Its mechanism centers on modulating epigenetic pathways, reversing neuroinflammation, and preserving cognitive function. This guide provides a comparative analysis of biomarkers to track the in vivo efficacy of this compound and other HDAC6 inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of HDAC6 Inhibitors in Alzheimer's Disease Models
The following table summarizes the in vivo efficacy of this compound and alternative HDAC6 inhibitors based on key biomarkers in mouse models of Alzheimer's disease. While qualitative effects of this compound have been reported, detailed quantitative data from peer-reviewed publications are not yet fully available.
| Drug | Animal Model | Biomarker | Effect | Quantitative Data | Reference |
| This compound | Amyloid-β oligomer (AβO)-injected mice | Cognitive Function | Rescue of deficits | Data not available in cited sources | [1][2][3] |
| Synaptic Density | Rescue of loss | Data not available in cited sources | [1][2] | ||
| Astrocyte Phenotype | Promotes neuroprotective A2 phenotype | Data not available in cited sources | |||
| Inflammatory Cytokines | Reduction | Data not available in cited sources | |||
| ACY-738 | APP/PS1 mice | Insoluble Aβ 1-42 | Significant decrease | ~25% reduction in cortex vs. untreated APP/PS1 mice (p < 0.05) | [4] |
| Insoluble Aβ 42/40 ratio | Significant decrease | ~20% reduction in cortex vs. untreated APP/PS1 mice (p < 0.05) | [4] | ||
| Acetylated α-tubulin | Significant increase | Data available in reference | [5] | ||
| Tubastatin A | AD transgenic mice | Amyloid-β (Aβ) Load | Reduction | Data available in reference | [6] |
| Tau Hyperphosphorylation | Reduction | Data available in reference | [6] | ||
| Acetylated α-tubulin | Reversal of impaired levels | Significant increase in brain of AD model mice at 25 mg/kg | [7] | ||
| MPT0G211 | 3xTg-AD mice | Phosphorylated Tau (Ser396) | Reduction | Data available in reference | [8][9] |
| Cognitive Function | Amelioration of impairment | Significant improvement in Morris water maze and elevated plus maze tests | [8] |
Key Biomarkers for Tracking this compound Efficacy
The therapeutic action of this compound suggests a panel of biomarkers to effectively monitor its in vivo efficacy:
-
Target Engagement: An increase in acetylated α-tubulin, a direct substrate of HDAC6, confirms target engagement in the brain.[5][7]
-
Neuroinflammation:
-
Cytokines: Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and an increase in anti-inflammatory cytokines in brain tissue or cerebrospinal fluid (CSF).
-
Astrocyte Phenotype: A shift from the A1 (neurotoxic) to the A2 (neuroprotective) astrocyte phenotype can be monitored by measuring markers such as S100a10 (A2 marker) and GFAP (general reactive astrocyte marker).
-
-
Synaptic Integrity: Quantification of synaptic proteins like synaptophysin (presynaptic) and Homer1 (postsynaptic) in relevant brain regions (e.g., hippocampus) can indicate a rescue of synaptic loss.
-
Cognitive Function: Behavioral tests, such as the Morris water maze and elevated plus maze, are crucial for assessing the ultimate outcome of treatment on learning and memory.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Quantification of Cytokine Levels in Mouse Brain Tissue
This protocol is adapted from established methods for multiplex immunoassays.[7]
a. Brain Tissue Homogenate Preparation:
-
Sacrifice mice and immediately dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
For homogenization, add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the tissue. A suggested ratio is 500 µL of buffer per 10 mg of tissue.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
b. Multiplex Immunoassay (Bio-Plex):
-
Use a commercially available mouse cytokine multiplex kit (e.g., Bio-Plex Pro™ Mouse Cytokine Assays).
-
Follow the manufacturer's instructions for bead preparation, sample and standard incubation, detection antibody incubation, and streptavidin-PE incubation.
-
Acquire the data on a Luminex-based platform (e.g., Bio-Plex 200 system).
-
Analyze the data using the manufacturer's software to determine the concentration of each cytokine in the samples.
Immunofluorescence Staining for Synaptic and Astrocyte Markers
This protocol outlines free-floating immunofluorescence staining for mouse brain sections.
a. Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome.
-
Store sections in a cryoprotectant solution at -20°C.
b. Staining Procedure:
-
Wash sections three times in PBS to remove the cryoprotectant.
-
Perform antigen retrieval if necessary for the specific antibodies.
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies (e.g., rabbit anti-synaptophysin, mouse anti-Homer1, chicken anti-GFAP, goat anti-S100a10) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate sections with corresponding fluorescently-labeled secondary antibodies for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
c. Image Acquisition and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity or the number of positive puncta for synaptic markers in defined regions of interest using image analysis software (e.g., ImageJ, Imaris). For astrocyte markers, quantify the intensity of GFAP staining and the number of S100a10-positive cells.
Visualizing the Pathway and Workflow
To better illustrate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound signaling pathway and associated biomarkers.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Pharmocologic treatment with histone deacetylase 6 inhibitor (ACY-738) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibitor ACY-738 shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 3. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel histone de acetylase 6 inhibitor, MPT0G211, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel histone de acetylase 6 inhibitor, MPT0G211, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inflammatory cytokine levels correlate with amyloid load in transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Histone Deacetylase Isoforms in Human Frontal Cortex, Human Retina, and Mouse Brain | PLOS One [journals.plos.org]
A Head-to-Head Comparison of LASSBio-1911 and Other Leading Neuroprotective Compounds
For Immediate Release
This guide provides a comprehensive, data-driven comparison of LASSBio-1911, a novel histone deacetylase 6 (HDAC6) inhibitor, with three other well-characterized neuroprotective compounds: Edaravone, Resveratrol, and Curcumin. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of neuroprotective therapeutics.
Executive Summary
Neurodegenerative diseases pose a significant and growing challenge to global health. The development of effective neuroprotective agents is a critical area of research. This guide examines the distinct mechanisms of action, and supporting experimental data for four compounds with demonstrated neuroprotective potential. This compound emerges as a promising candidate, particularly in the context of Alzheimer's disease, by targeting epigenetic mechanisms and modulating glial cell function. Edaravone is an approved therapeutic for amyotrophic lateral sclerosis (ALS) that functions as a potent free radical scavenger. Resveratrol and Curcumin, both naturally derived polyphenols, exert their neuroprotective effects through multiple pathways, including the activation of sirtuins and the inhibition of inflammatory signaling.
Compound Overviews and Mechanisms of Action
This compound: A potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its neuroprotective effects are attributed to its ability to modulate the phenotype of astrocytes, the supportive cells of the central nervous system.[3] Specifically, this compound promotes a shift from a pro-inflammatory to a neuroprotective astrocyte phenotype, reduces the production of inflammatory cytokines, and has been shown to rescue cognitive and synaptic deficits in an animal model of Alzheimer's disease.
Edaravone: A free radical scavenger that is clinically approved for the treatment of ALS.[4] It functions by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.[4][5] Clinical studies have demonstrated its ability to reduce markers of oxidative stress in patients.[5][6][7][8][9]
Resveratrol: A natural polyphenol found in grapes and other plants, known for its diverse biological activities. Its neuroprotective effects are largely attributed to its ability to activate Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity.[10] Resveratrol has also been shown to protect against glutamate-induced excitotoxicity.[3][11][12]
Curcumin: The primary active compound in turmeric, Curcumin is a polyphenol with potent anti-inflammatory and antioxidant properties. It modulates multiple signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response in the brain's immune cells, the microglia.[13][14][15][16]
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies for each compound. Direct comparison is challenging due to variations in experimental models and conditions.
| Compound | Target/Mechanism | In Vitro Model | Endpoint | Result | Reference |
| This compound | HDAC6 Inhibition | Hepatocellular Carcinoma Cells | Cytotoxicity | Most cytotoxic among tested N-acylhydrazone derivatives | [2] |
| Edaravone | Free Radical Scavenging | N/A (Clinical Data) | Oxidative Stress Marker | Markedly reduced 3-nitrotyrosine in CSF of ALS patients to almost undetectable levels | [6][8][9] |
| Resveratrol | SIRT1 Activation / Anti-excitotoxicity | Rat Hippocampal Neurons | Neuronal Viability (vs. Kainic Acid) | Significantly attenuated neuronal death (p < 0.001) | [17] |
| Curcumin | Inhibition of NF-κB Signaling | Murine Microglial Cells (BV-2) | TNF-α Production (LPS-stimulated) | Concentration-dependent inhibition of TNF-α release | [18] |
Note: Specific IC50 values for this compound in a neuroprotective context are not yet publicly available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
This compound: In Vivo Alzheimer's Disease Model
-
Animal Model: While specific details of the this compound study are not fully available, typical Alzheimer's disease mouse models involve the use of transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the formation of amyloid plaques, a hallmark of the disease.[19][20][21] Another common model is the intracerebroventricular injection of amyloid-beta oligomers to induce AD-like pathology.[19]
-
Treatment: this compound would be administered to these animals, likely via oral gavage or intraperitoneal injection, over a specified period.
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.
-
Biochemical Analysis: Post-mortem brain tissue analysis would involve quantifying levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) using techniques like ELISA or multiplex assays.[22][23][24][25] Synaptic protein levels (e.g., synaptophysin, PSD-95) would be measured by Western blotting or immunohistochemistry to assess synaptic integrity.
Edaravone: Clinical Trial for ALS
-
Study Design: A prospective, observational, longitudinal, multicenter study involving patients with ALS.[26]
-
Participants: Patients diagnosed with sporadic or familial ALS according to the revised El Escorial criteria.[27]
-
Intervention: Intravenous infusion of 60 mg of Edaravone over a 60-minute period. The treatment regimen typically involves cycles of daily administration for a set number of days followed by a drug-free period.[26]
-
Biomarker Analysis: Collection of cerebrospinal fluid (CSF) and blood samples at baseline and various time points throughout the study.[26] Measurement of oxidative stress markers, such as 3-nitrotyrosine (3-NT), 4-HNE, and F2-isoprostanes, using techniques like high-performance liquid chromatography.[26]
-
Clinical Endpoints: Assessment of disease progression using the ALS Functional Rating Scale-Revised (ALSFRS-R).[4]
Resveratrol: In Vitro SIRT1 Activation Assay
-
Assay Principle: This assay measures the ability of a compound to enhance the deacetylase activity of purified SIRT1 enzyme on a synthetic peptide substrate.
-
Materials: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a Fluor de Lys kit), NAD+, and the test compound (Resveratrol).[28]
-
Procedure:
-
The SIRT1 enzyme is incubated with the acetylated peptide substrate and NAD+ in a reaction buffer.
-
Resveratrol is added to the experimental wells at various concentrations.
-
The reaction is allowed to proceed for a set time at 37°C.
-
A developer solution is added, which produces a fluorescent signal proportional to the amount of deacetylated peptide.
-
Fluorescence is measured using a plate reader. The increase in fluorescence in the presence of Resveratrol compared to the control indicates SIRT1 activation.[28]
-
Curcumin: In Vitro Microglial Anti-Inflammatory Assay
-
Cell Culture: Murine microglial cell lines (e.g., BV-2) are cultured in appropriate media.
-
Stimulation: Microglia are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a pro-inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of Curcumin for a specified time before or concurrently with LPS stimulation.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13]
-
NF-κB Signaling Analysis: To assess the mechanism of action, the activation of the NF-κB pathway is analyzed. This can be done by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting.[13][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selective inhibition of HDAC6 by N-acylhydrazone derivative reduces the proliferation and induces senescence in carcinoma hepatocellular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of resveratrol against glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of edaravone for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased oxidative stress in patients with amyotrophic lateral sclerosis and the effect of edaravone administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Investigation of the therapeutic effects of edaravone, a free radical scavenger, on amyotrophic lateral sclerosis (Phase II study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory Effects of Curcumin in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin is a potent modulator of microglial gene expression and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin attenuates acute inflammatory injury by inhibiting the TLR4/MyD88/NF-κB signaling pathway in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Anti-inflammatory Effects of Curcumin in Microglial Cells [frontiersin.org]
- 17. Resveratrol protects against neurotoxicity induced by kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inflammatory cytokine levels correlate with amyloid load in transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inflammatory Cytokines and Alzheimer’s Disease: A Review from the Perspective of Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Radicava/Edaravone Findings in Biomarkers From Amyotrophic Lateral Sclerosis (REFINE-ALS): Protocol and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mayo.edu [mayo.edu]
- 28. researchgate.net [researchgate.net]
Statistical Validation of Cognitive Improvement with LASSBio-1911: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy of LASSBio-1911 in improving cognitive function, benchmarked against established cognitive enhancers, Donepezil and Galantamine. The data presented is derived from peer-reviewed preclinical studies, with a focus on quantitative outcomes from validated behavioral assays. Detailed experimental protocols are provided to allow for critical evaluation and replication of the findings.
Comparative Analysis of Cognitive Enhancement
The following tables summarize the quantitative data from preclinical studies on this compound, Donepezil, and Galantamine in animal models of cognitive impairment.
Table 1: Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosage | Key Finding | Statistical Significance |
| This compound | Swiss mice (AβO-infused) | 50 mg/kg | Rescued memory deficits induced by AβO.[1][2][3][4][5][6][7] | p < 0.05 |
| Donepezil | AβPP/PS1 transgenic mice | Not specified | Significantly improved cognitive function.[8][9][10][11] | Not specified |
| Galantamine | Aged female rats | 0.3, 0.6, 1.2 mg/kg/day | No appreciable effects on the working memory task.[1][12] | Not significant |
Table 2: Inhibitory Avoidance Test
| Compound | Animal Model | Dosage | Key Finding | Statistical Significance |
| This compound | Swiss mice (AβO-infused) | 50 mg/kg | Rescued memory deficits induced by AβO.[1][2][3][4][5][6][7] | Not specified |
Table 3: Maze-Based Spatial Learning and Memory Tests
| Compound | Test | Animal Model | Dosage | Key Finding | Statistical Significance |
| This compound | Water T-Maze | Swiss mice (AβO-infused) | 50 mg/kg | Rescued memory deficits induced by AβO.[1][2][3][4][5][6][7] | Not specified |
| Donepezil | Morris Water Maze | AβPP/PS1 transgenic mice | Not specified | Significantly improved cognitive function.[8][9][10][11] | Not specified |
| Galantamine | Water Radial Arm Maze | Aged female rats | 0.3, 0.6, 1.2 mg/kg/day | Did not influence maze performance.[1][12] | Not significant |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Novel Object Recognition (NOR) Test Protocol (Adapted for Mice)
The novel object recognition test is a widely used behavioral assay to evaluate learning and memory in rodents.[8][13][14][15][16] The test is typically conducted over two to three days, including habituation, training, and testing phases.[8][13]
-
Habituation: Mice are individually placed in an open-field arena (e.g., 40 x 40 cm) for a set period (e.g., 10 minutes) to acclimate to the environment. This is done in the absence of any objects.[8]
-
Training (Familiarization) Phase: Two identical objects are placed in the arena. Each mouse is allowed to explore these objects for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Testing Phase: After a specific inter-trial interval (e.g., 2 hours or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 10 minutes). A higher exploration time of the novel object is indicative of recognition memory.
Step-Down Inhibitory Avoidance Test Protocol (for Mice)
The step-down inhibitory avoidance task assesses a form of fear-motivated memory.[2][17][18]
-
Apparatus: The apparatus consists of a chamber with an electrified grid floor and a small, elevated platform.
-
Training: A mouse is placed on the platform. When the mouse steps down with all four paws onto the grid, a brief, mild foot shock (e.g., 0.35 mA for 3 seconds) is delivered.[18] The latency to step down is recorded.
-
Testing: After a retention interval (typically 24 hours), the mouse is placed back on the platform. No foot shock is delivered in the testing session. The latency to step down is measured. A longer step-down latency in the test session compared to the training session indicates memory of the aversive experience.
Morris Water Maze (MWM) Test Protocol (for APP/PS1 Mice)
The Morris water maze is a classic behavioral task to assess spatial learning and memory.[5][19][20][21][22]
-
Apparatus: A large circular pool (e.g., 120 cm in diameter) is filled with opaque water. A small escape platform is hidden just below the water surface in one of the four quadrants of the pool. Visual cues are placed around the room to aid in spatial navigation.[19]
-
Acquisition Training: Mice undergo several training trials per day for consecutive days (e.g., 4 trials/day for 5 days). In each trial, the mouse is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[19]
-
Probe Trial: After the training period, the escape platform is removed from the pool. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.[19]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow of the preclinical cognitive assessment.
References
- 1. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Step down inhibitory avoidance: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibition mitigates cognitive deficits and astrocyte dysfunction induced by amyloid-β (Aβ) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. conductscience.com [conductscience.com]
- 18. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris water maze test [bio-protocol.org]
- 20. youtube.com [youtube.com]
- 21. mmpc.org [mmpc.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of LASSBio-1911: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like LASSBio-1911 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. As a novel, bioactive molecule with therapeutic potential, this compound requires careful handling throughout its lifecycle, culminating in a disposal process that mitigates risk. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach, treating the compound as hazardous chemical waste, is essential.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated waste materials.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to adhere to standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety glasses or goggles.[1][2]
-
Engineering Controls: All handling of this compound, particularly the solid compound, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4]
-
Spill Management: In the event of a spill, isolate the area. For liquid spills, use an inert absorbent material. For solid spills, carefully collect the material to avoid generating dust. All contaminated materials must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe segregation, collection, and disposal of waste containing this compound. This process must align with your institution's specific hazardous waste management program and comply with local, state, and federal regulations.[1][5]
Step 1: Waste Identification and Segregation
Proper segregation of waste at the point of generation is critical to ensure safe handling and disposal.[5][6] Do not mix this compound waste with non-hazardous laboratory trash or biological waste unless it is multi-hazardous.
-
Solid Waste:
-
Grossly Contaminated Items: Unused or expired this compound powder, contaminated weigh boats, spatulas, and bench paper should be collected in a designated, leak-proof hazardous waste container.[1]
-
Lightly Contaminated Items: Items with trace contamination, such as gloves and pipette tips, should also be disposed of as hazardous chemical waste.
-
-
Liquid Waste:
-
Stock Solutions and Experimental Solutions: All solutions containing this compound must be collected as hazardous liquid waste. Do not dispose of these solutions down the drain.[2][7]
-
Solvent Compatibility: Collect halogenated and non-halogenated solvent waste in separate, compatible containers.[6] For example, solutions of this compound in solvents like DMSO or ethanol should be collected in a designated non-halogenated solvent waste container.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.
-
Step 2: Waste Container Management
Proper selection and labeling of waste containers are mandated by safety regulations.[5]
-
Container Type: Use containers that are chemically compatible with the waste they are holding. For liquid waste, ensure the container has a secure, leak-proof cap.[5][6]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (i.e., "this compound" and any solvents), and the approximate concentration or volume.[2] Your institution's Environmental Health and Safety (EHS) office will provide specific labeling requirements.
-
Container Handling: Keep waste containers closed except when adding waste.[6][8] Store containers in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks.[1][6]
Step 3: Storage and Disposal
-
Temporary Storage: Accumulate hazardous waste at or near the point of generation, under the control of laboratory personnel.[5] Do not store excessive amounts of waste in the lab.[8]
-
Disposal Request: Once a waste container is full or has reached its accumulation time limit (often six months for academic labs), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[5][9]
Data Presentation: this compound Waste Stream Management
The following table summarizes the proper handling and disposal considerations for different types of waste generated during research involving this compound.
| Waste Type | Examples | Container | Disposal Procedure |
| Solid Chemical Waste | Unused this compound powder, contaminated gloves, weigh boats, pipette tips, bench paper. | Labeled, leak-proof hazardous waste container. | Collect in a designated container. Arrange for pickup by EHS or a certified hazardous waste vendor. |
| Liquid Chemical Waste | Stock solutions of this compound, experimental solutions, first rinse of contaminated glassware. | Labeled, compatible, and sealed hazardous waste container (e.g., for non-halogenated solvents). | Collect in a designated container, ensuring chemical compatibility. Do not dispose down the drain. Arrange for pickup. |
| Sharps Waste | Needles, syringes, or glass slides contaminated with this compound. | Puncture-resistant sharps container labeled for chemical waste. | Place directly into the sharps container. Do not recap needles. Arrange for pickup when the container is 3/4 full. |
| Empty Containers | The original vial or container of this compound. | Regular trash (after proper rinsing). | Triple rinse the empty container with a suitable solvent. The first rinse must be collected as hazardous waste.[7][8] After triple rinsing and air drying, deface the label and dispose of the container in the regular trash. |
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for the safe management and disposal of this compound.
Caption: Experimental workflow for this compound waste management.
Caption: Decision pathway for novel compound disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling LASSBio-1911
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LASSBio-1911. The following guidelines are based on general best practices for handling N-acylhydrazone derivatives in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. A conservative approach to safety is therefore recommended.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to ensure personal safety when handling this compound. The required PPE is determined by a risk assessment of the specific procedures being performed.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Chemical-resistant. Check for and remove any tears or perforations before use. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Provide protection from splashes of chemicals or liquids.[1] |
| Body Protection | Laboratory Coat | Protects skin and clothing from potential contamination.[1] |
| Respiratory Protection | Fume Hood or appropriate respirator | Recommended when handling the compound as a powder or when there is a risk of aerosol generation. |
II. Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | - Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. - Avoid direct contact with skin, eyes, and clothing. - Prevent dust formation when working with the solid form. |
| Storage | - Store in a tightly sealed, properly labeled container. - Keep in a cool, dry, and well-ventilated area away from incompatible materials. |
III. Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
IV. Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for chemical waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of as chemical waste in a designated and labeled container. |
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety precautions.
Disclaimer: The information provided is based on general laboratory safety principles for N-acylhydrazone derivatives. As the specific toxicological properties of this compound are not fully characterized, it is imperative to handle this compound with caution. Always consult your institution's safety officer and adhere to established laboratory protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
